1-Isopropyl-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKYQUHXQAVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215574 | |
| Record name | o-Nitrocumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-72-3 | |
| Record name | 1-(1-Methylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6526-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitrocumene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrocumene | |
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| Record name | o-nitrocumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-NITROCUMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NGV5BZ8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isopropyl-2-nitrobenzene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-isopropyl-2-nitrobenzene (CAS No. 6526-72-3), a significant nitroaromatic compound. Intended for researchers, chemists, and professionals in drug development and chemical synthesis, this document delves into its chemical and physical properties, established synthesis protocols, key reactions, and applications, with a strong emphasis on safety and analytical characterization.
Core Compound Identity and Properties
This compound, also known as 2-nitrocumene, is an organic compound with the molecular formula C₉H₁₁NO₂.[1][2] It consists of a benzene ring substituted with a nitro group (-NO₂) and an adjacent isopropyl group. This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics.
Chemical and Physical Data Summary
A compilation of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6526-72-3 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | -9.5 °C | |
| Boiling Point | Approx. 182-183 °C | [3] |
| Density | Approx. 1.1 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [3] |
| Flash Point | Approx. 80 °C | [3] |
Structural Information
-
IUPAC Name: 1-nitro-2-propan-2-ylbenzene[2]
-
SMILES: CC(C)c1ccccc1--INVALID-LINK--[O-]
-
InChI Key: BSMKYQUHXQAVKG-UHFFFAOYSA-N
Synthesis of this compound
The primary and most common industrial method for the synthesis of this compound is the nitration of isopropylbenzene (cumene). This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Mechanism and Causality
The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The isopropyl group on the cumene ring is an ortho-, para-directing activator due to its electron-donating inductive effect and hyperconjugation. This directs the incoming nitronium ion to substitute at the positions ortho and para to the isopropyl group. Careful control of reaction temperature is crucial to influence the regioselectivity and minimize the formation of dinitrated byproducts.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-2-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of synthetic chemistry and materials science, a profound understanding of a compound's fundamental characteristics is the bedrock of innovation and safe practice. This guide is dedicated to the comprehensive exploration of 1-Isopropyl-2-nitrobenzene, a molecule with significant potential as a synthetic intermediate. Our objective is to provide a detailed, scientifically rigorous resource that moves beyond a simple recitation of data. By elucidating the causality behind its properties and the experimental methodologies used for their determination, we aim to empower researchers with the knowledge necessary for its effective and safe application. This document is structured to be a self-validating system of information, grounded in authoritative references to ensure the highest level of scientific integrity.
Molecular Identity and Structural Elucidation
This compound, also known as 2-nitrocumene, is an aromatic organic compound.[1] Its molecular structure, consisting of a benzene ring substituted with an isopropyl group and a nitro group at the ortho position, is fundamental to its chemical behavior and physical properties.[1]
Key Identifiers:
The spatial arrangement of the bulky isopropyl group adjacent to the polar nitro group introduces steric hindrance and electronic effects that significantly influence the molecule's reactivity and intermolecular interactions.
Diagram: Molecular Structure of this compound
References
- 1. Buy this compound | 6526-72-3 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 4. Nitrocumene | 6526-72-3 [chemnet.com]
- 5. 6526-72-3 CAS MSDS (2-NITROCUMENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemeo.com [chemeo.com]
- 7. 2-Nitrocumene (CAS 6526-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
1-Isopropyl-2-nitrobenzene spectral data (¹H NMR, ¹³C NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-2-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound (CAS 6526-72-3), also known as o-nitrocumene. As a key intermediate in organic synthesis, particularly for the production of 2-isopropylaniline, a thorough understanding of its structural verification via modern spectroscopic techniques is paramount for researchers and professionals in drug development and chemical manufacturing.[1] This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.
Molecular Structure and Analytical Rationale
The unequivocal identification of a chemical entity is the foundation of all subsequent research and development. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. Each technique offers a unique and complementary perspective on the molecule's atomic and electronic framework.
To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used.
Caption: Atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides detailed information about the number, type, and connectivity of protons. The electron-withdrawing nature of the nitro group and the steric influence of the bulky isopropyl group create a distinct and predictable pattern for the aromatic protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: A solution of this compound (~5-10 mg) is prepared in an appropriate deuterated solvent (~0.6 mL), such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a standard 5 mm NMR tube. The choice of solvent is critical; CCl₄ was used for the reference spectrum as it lacks proton signals that could interfere with the analysis.[2]
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz instrument.[3]
-
Acquisition Parameters: Standard acquisition parameters are employed, including a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction, to yield the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Data Interpretation and Discussion
The ¹H NMR spectrum is characterized by signals from the isopropyl group and the four protons on the substituted benzene ring.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H8, H9 (2 x CH₃) | ~1.25 | Doublet (d) | ~6.9 | 6H |
| H7 (CH) | ~3.20 | Septet (sept) | ~6.9 | 1H |
| Aromatic Protons | ~7.30 - 7.80 | Multiplet (m) | - | 4H |
Source: Data synthesized from typical values for similar structures, referenced against the Spectral Database for Organic Compounds (SDBS).[4][5][6]
-
Isopropyl Protons: The six methyl protons (H8, H9) are equivalent and appear as a doublet around 1.25 ppm. They are split by the single methine proton (H7), resulting in the doublet multiplicity (n+1 rule, where n=1). Conversely, the methine proton (H7) is split by the six equivalent methyl protons, leading to a septet around 3.20 ppm (n+1 rule, where n=6). The shared coupling constant of ~6.9 Hz confirms their connectivity.
-
Aromatic Protons: The four aromatic protons appear as a complex multiplet between 7.30 and 7.80 ppm. The ortho- and para-positions relative to the strongly electron-withdrawing nitro group are expected to be the most deshielded (shifted downfield). The proton ortho to the nitro group (H3) and the proton ortho to the isopropyl group (H6) experience different electronic and steric environments, leading to overlapping signals that are difficult to resolve into simple first-order patterns at 300 MHz.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing direct evidence of the carbon framework.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Instrumentation: A spectrometer equipped with a broadband probe is used.
-
Acquisition Mode: A proton-decoupled experiment (e.g., {¹H} ¹³C) is standard. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.
-
Parameters: A larger number of scans is typically required compared to ¹H NMR.
Data Interpretation and Discussion
The spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C8, C9 (CH₃) | ~23.5 |
| C7 (CH) | ~29.0 |
| Aromatic CHs | ~124.0 - 134.0 |
| C1 (C-ipso, alkyl) | ~146.0 |
| C2 (C-ipso, nitro) | ~149.0 |
Source: Data synthesized from typical values for similar structures, referenced against the Spectral Database for Organic Compounds (SDBS) and compared with nitrobenzene data.[4][7]
-
Aliphatic Carbons: The two equivalent methyl carbons (C8, C9) appear as a single peak around 23.5 ppm, while the methine carbon (C7) is found slightly further downfield at ~29.0 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The two ipso-carbons (C1 and C2), directly attached to the substituents, are the most downfield. The carbon bearing the nitro group (C2) is typically found around 149.0 ppm, while the carbon attached to the isopropyl group (C1) is around 146.0 ppm. The remaining four aromatic CH carbons appear in the typical aromatic region of ~124.0 to 134.0 ppm. The electron-withdrawing nitro group causes a significant downfield shift for the carbons ortho and para to it.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most prominent features are the characteristic stretches of the nitro group.
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest and most common method is to prepare a thin liquid film. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent like CCl₄ can be used in a liquid cell, as was done for the reference spectrum.[2]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates (or the solvent-filled cell) is recorded first. The sample is then scanned, and the instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation and Discussion
The IR spectrum provides clear evidence for the key functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2970-2870 | Aliphatic C-H stretch (isopropyl) | Medium-Strong |
| ~1525 | N-O asymmetric stretch | Very Strong |
| ~1465 | C-H bend (isopropyl) | Medium |
| ~1350 | N-O symmetric stretch | Strong |
| ~750-850 | C-H out-of-plane bend (aromatic) | Strong |
Source: Data adapted from the NIST Chemistry WebBook and general IR correlation tables.[2][9]
The most diagnostic peaks in the spectrum are the two strong absorptions corresponding to the nitro group. The asymmetrical N-O stretch appears as a very strong band around 1525 cm⁻¹, and the symmetrical N-O stretch appears as a strong band around 1350 cm⁻¹.[9] The presence of these two intense bands is definitive evidence for the nitro functional group. Additional bands confirm the presence of the aromatic ring (C-H stretch > 3000 cm⁻¹) and the isopropyl group (aliphatic C-H stretch < 3000 cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information based on its fragmentation pattern under specific ionization conditions.
Experimental Protocol: Electron Ionization (EI-MS) Acquisition
-
Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.
Data Interpretation and Discussion
The EI mass spectrum provides a unique fingerprint of the molecule.
| m/z (Mass/Charge) | Proposed Ion/Fragment | Relative Abundance |
| 165 | [M]⁺• (Molecular Ion) | Moderate |
| 150 | [M - CH₃]⁺ | Base Peak (100%) |
| 119 | [M - NO₂]⁺ | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |
Source: Data adapted from the NIST Chemistry WebBook.[10]
-
Molecular Ion: The peak at m/z 165 corresponds to the molecular weight of C₉H₁₁NO₂ (165.19 g/mol ), confirming the molecular formula.[11]
-
Base Peak: The most abundant ion in the spectrum (the base peak) is at m/z 150. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a very favorable fragmentation, as the loss of a methyl group from the isopropyl substituent leads to a stable secondary carbocation that is further stabilized by the benzene ring.
-
Key Fragments: Another significant peak is observed at m/z 119, resulting from the loss of a nitro radical (•NO₂, 46 Da) from the molecular ion. The peak at m/z 91 is a common fragment in alkylbenzene spectra, corresponding to the highly stable tropylium ion.
The primary fragmentation pathway can be visualized as follows:
References
- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 2. 2-Nitrocumene [webbook.nist.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 7. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 2-Nitrocumene [webbook.nist.gov]
- 11. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Synthesis of 1-Isopropyl-2-nitrobenzene from Cumene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-isopropyl-2-nitrobenzene, a valuable chemical intermediate, starting from cumene (isopropylbenzene). The synthesis of this specific ortho-isomer is challenging due to the inherent regioselectivity of electrophilic aromatic substitution on alkylbenzenes, which predominantly favors the para-substituted product. This document details the mechanistic underpinnings of cumene nitration, explains the causality behind the experimental outcomes, and presents a robust protocol for the synthesis of the isomeric mixture. Critically, this guide focuses on the subsequent high-fidelity separation of the desired this compound from the reaction mixture, a crucial step for its utilization in further synthetic applications, such as the production of 2-isopropylaniline. Detailed experimental procedures, analytical characterization methods, and essential safety protocols are provided for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Challenge of Ortho-Isomer Synthesis
This compound (also known as o-nitrocumene or 2-nitrocumene) is an important building block in organic synthesis.[1][2] Its primary utility lies in its role as a precursor to 2-isopropylaniline (o-cumidine), an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[3] The synthesis of this compound is typically achieved through the electrophilic aromatic nitration of cumene.[4] However, this reaction presents a classic regioselectivity challenge. The isopropyl group is an activating, ortho, para-directing substituent.[5][6] Consequently, the nitration of cumene yields a mixture of isomers, with the para (4-nitro) and ortho (2-nitro) products predominating, alongside a small amount of the meta (3-nitro) isomer.[7]
The bulky nature of the isopropyl group sterically hinders the approach of the electrophile (the nitronium ion, NO₂⁺) to the adjacent ortho positions.[8][9] This steric hindrance results in the para-isomer being the major product. A typical industrial nitration of cumene yields approximately 24-28% o-nitrocumene and 68% p-nitrocumene.[7] Therefore, the core of this technical guide is not only the synthesis of the isomeric mixture but, more importantly, the effective separation and purification of the desired this compound.
Mechanistic Insights: Controlling Regioselectivity
The nitration of cumene proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[7]
Generation of the Electrophile
The reaction begins with the protonation of nitric acid by the stronger acid, sulfuric acid, followed by the loss of a water molecule to form the nitronium ion.
}
Figure 1: Generation of the Nitronium Ion.
Electrophilic Attack and the Role of the Isopropyl Group
The electron-donating nature of the isopropyl group (via inductive effect and hyperconjugation) increases the electron density of the benzene ring, making it more nucleophilic and thus activating it towards electrophilic attack. This activation is most pronounced at the ortho and para positions. The attack by the π-system of the cumene ring on the nitronium ion forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
}
Figure 2: Electrophilic Aromatic Substitution Mechanism.
While both ortho and para attacks are electronically favored, the outcome is largely dictated by sterics. The isopropyl group is significantly larger than a methyl group, and this bulkiness creates steric hindrance, impeding the approach of the nitronium ion to the ortho positions. The para position, being remote from the isopropyl group, is much more accessible. This results in a higher yield of the para-isomer.
Synthesis of Isomeric Nitrocumene Mixture
The following protocol describes a standard laboratory-scale procedure for the nitration of cumene. This procedure is a self-validating system; careful control of the reaction temperature is paramount to prevent over-nitration (formation of dinitrocumenes) and to ensure safety.
Reagents and Equipment
| Reagent/Equipment | Specification |
| Cumene (Isopropylbenzene) | Reagent grade, ≥99% |
| Concentrated Nitric Acid | 68-70% (w/w) |
| Concentrated Sulfuric Acid | 95-98% (w/w) |
| Dichloromethane (DCM) | Reagent grade |
| Saturated Sodium Bicarbonate | Aqueous solution |
| Anhydrous Magnesium Sulfate | For drying |
| Three-neck round-bottom flask | 250 mL |
| Dropping funnel | 100 mL |
| Magnetic stirrer and stir bar | |
| Ice-water bath | |
| Thermometer | |
| Separatory funnel | 500 mL |
| Rotary evaporator |
Experimental Protocol
-
Preparation of Nitrating Mixture: In a 100 mL beaker cooled in an ice-water bath, carefully and slowly add 25 mL of concentrated sulfuric acid. While stirring, slowly add 25 mL of concentrated nitric acid. Maintain the temperature of the mixture below 10 °C. This "mixed acid" should be prepared fresh and used with extreme caution.
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 25 g (approx. 29 mL) of cumene in 50 mL of dichloromethane.
-
Nitration Reaction: Cool the cumene solution to 0-5 °C using an ice-water bath. Begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel to the stirred cumene solution. Crucially, the internal reaction temperature must be maintained between 0-10 °C throughout the addition. The addition should take approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10 °C for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of cold water. Transfer the mixture to a 500 mL separatory funnel.
-
Extraction and Neutralization: Separate the organic layer (DCM). Wash the organic layer sequentially with 100 mL of cold water, twice with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator. The resulting product is a yellowish oil containing a mixture of nitrocumene isomers.
Expected Outcome
This procedure typically results in a high conversion of cumene (>95%) and yields a mixture of mononitrated products.
| Isomer | Typical Yield (%) |
| 1-Isopropyl-4-nitrobenzene (p-isomer) | 65 - 70% |
| This compound (o-isomer) | 24 - 28% |
| 1-Isopropyl-3-nitrobenzene (m-isomer) | 1 - 2% |
| Dinitro- and other byproducts | < 5% |
| Table 1: Typical Isomer Distribution in Cumene Nitration.[7] |
Isomer Separation: Isolating this compound
As direct synthesis of pure this compound is not feasible under standard conditions, an efficient separation of the isomeric mixture is the most critical step. The choice of separation technique depends on the scale of the operation and the required purity. Industrial separations often rely on fractional distillation, while chromatographic methods offer higher purity for laboratory and pharmaceutical applications.[5][10]
}
Figure 3: General Workflow for Isomer Separation.
Fractional Vacuum Distillation
The boiling points of the ortho and para isomers of nitrocumene are different, which allows for their separation by fractional distillation. However, the boiling points are relatively high, and the compounds can be thermally sensitive, necessitating distillation under reduced pressure (vacuum distillation) to prevent decomposition.[11] The boiling point of p-nitrocumene is approximately 106-107 °C at 11 mm Hg.[12] The ortho-isomer is expected to have a slightly lower boiling point.
Protocol for Fractional Vacuum Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (for high efficiency), a vacuum-adapter, a collection flask, and a suitable vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed.
-
Distillation: Place the crude nitrocumene mixture in the distillation flask. Begin heating the flask gently while slowly reducing the pressure.
-
Fraction Collection: Collect the fractions based on the boiling point at the measured pressure. The first fraction will be enriched in the lower-boiling this compound. The temperature at the still head will then rise, indicating the distillation of the higher-boiling 1-isopropyl-4-nitrobenzene.
-
Analysis: Analyze each fraction by GC-MS or ¹H NMR to determine its composition and purity. Multiple distillations may be required to achieve high purity.
| Parameter | Value | Rationale |
| Pressure | 10-15 mmHg | Lowers boiling points to prevent thermal decomposition. |
| Fraction 1 (o-isomer) | ~95-105 °C | Corresponds to the boiling point of this compound. |
| Fraction 2 (p-isomer) | ~105-115 °C | Corresponds to the boiling point of 1-isopropyl-4-nitrobenzene. |
| Column Type | Vigreux or packed | Provides multiple theoretical plates for efficient separation. |
| Table 2: Representative Parameters for Fractional Vacuum Distillation. |
Preparative Chromatography
For obtaining highly pure this compound, preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) are superior methods.[2][13] These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
General Protocol for Preparative HPLC:
-
Method Development: Develop an analytical HPLC method using a suitable column (e.g., reversed-phase C18) and mobile phase (e.g., acetonitrile/water gradient) to achieve baseline separation of the isomers.
-
Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase.
-
Purification: Inject the crude nitrocumene mixture onto the preparative column and collect the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent to yield the final product.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between the ortho and para isomers.[14][15] The aromatic region of the ¹H NMR spectrum is particularly diagnostic. For this compound, the protons on the aromatic ring will show a more complex splitting pattern compared to the more symmetric pattern of the para-isomer.
| Nucleus | This compound (ortho) | 1-Isopropyl-4-nitrobenzene (para) |
| ¹H NMR | Complex multiplets in the aromatic region | Two distinct doublets in the aromatic region |
| ¹³C NMR | 6 unique aromatic carbon signals | 4 unique aromatic carbon signals |
| Table 3: Expected NMR Spectral Features for Nitrocumene Isomers. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for determining the isomeric ratio in the crude product and for assessing the purity of the final fractions.[16][17] The isomers will have different retention times on a standard GC column, and their mass spectra will show a characteristic molecular ion peak (m/z = 165.19) and fragmentation pattern.
Safety and Handling
Nitration reactions are highly energetic and must be performed with extreme caution.[4]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to an explosion. Always use an efficient cooling bath and add the nitrating mixture slowly.
-
Waste Disposal: The acidic waste generated must be neutralized carefully before disposal according to institutional guidelines.
Conclusion and Future Perspectives
The synthesis of this compound from cumene is a process dominated by the challenges of regioselectivity. While the initial nitration step is straightforward, obtaining the pure ortho-isomer necessitates a robust and efficient separation strategy. Fractional vacuum distillation offers a viable method for larger scales, whereas preparative chromatography provides the highest purity required for pharmaceutical and fine chemical applications. Understanding the interplay of electronic and steric effects is key to rationalizing the product distribution and designing effective purification protocols. Future research may focus on developing novel catalytic systems that could enhance ortho-selectivity, thereby reducing the reliance on energy-intensive separation processes and aligning the synthesis with the principles of green chemistry.
References
- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. chembk.com [chembk.com]
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- 5. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. vurup.sk [vurup.sk]
- 7. ijcrt.org [ijcrt.org]
- 8. NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid or a salt thereof, the ortho and para isomer of hydroxymandelic acid obtained by this method, and the use of the ortho isomer in the preparation of EDDHA. - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. reddit.com [reddit.com]
- 12. CAS 1817-47-6: 1-Isopropyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of nitration of isopropylbenzene to form 1-Isopropyl-2-nitrobenzene
An In-Depth Technical Guide to the Nitration of Isopropylbenzene: Mechanism and Regioselectivity in the Formation of 1-Isopropyl-2-nitrobenzene
Introduction
The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic synthesis. This process, involving the introduction of a nitro group (-NO₂) onto an aromatic ring, serves as a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and industrial intermediates. Isopropylbenzene, commonly known as cumene, presents a classic case study for understanding the interplay of electronic and steric effects that govern the regiochemical outcome of EAS reactions.
This guide provides a comprehensive examination of the mechanism behind the nitration of isopropylbenzene. It is designed for researchers, scientists, and drug development professionals, offering not just a description of the reaction pathway but also a causal explanation for the observed product distribution, with a particular focus on the formation of the ortho-isomer, this compound, alongside its para counterpart.
Part 1: The Core Reaction Mechanism
The nitration of isopropylbenzene proceeds through a well-established three-step electrophilic aromatic substitution mechanism. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid."
Step 1: Generation of the Electrophile: The Nitronium Ion
The reaction is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺). In the highly acidic environment, nitric acid acts as a base and is protonated by the stronger sulfuric acid. This protonated intermediate subsequently loses a molecule of water to generate the linear and highly electrophilic nitronium ion.[1][2][3]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The role of sulfuric acid is therefore catalytic; it facilitates the creation of the nitronium ion, which is the species that directly engages with the aromatic ring.[1]
Step 2: Electrophilic Attack and Formation of the Arenium Ion Intermediate
The electron-rich π-system of the isopropylbenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex.[3][4] This step is the rate-determining step of the reaction.[3]
Step 3: Deprotonation and Restoration of Aromaticity
In the final step, a weak base in the reaction medium, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon atom of the arenium ion (the one bonded to the new nitro group).[2][3] This restores the stable aromatic π-system and yields the final mononitrated isopropylbenzene product.
Part 2: Unraveling the Regioselectivity
The substitution of a hydrogen atom on the benzene ring is not random. The existing isopropyl substituent dictates the position of the incoming nitro group. The isopropyl group is classified as an activating, ortho-, para- directing group, a behavior governed by a combination of electronic and steric factors.
Electronic Effects: The Directing Influence
The isopropyl group is an alkyl group, which donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This electron donation enriches the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself (activating effect).
More importantly, this electron donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions. As shown in Figure 2, the resonance structures for ortho and para attack include a contributor where the positive charge is located on the carbon atom directly attached to the isopropyl group. This tertiary carbocation is significantly stabilized by the electron-donating isopropyl group. In contrast, the intermediate from meta attack does not have such a stabilized resonance contributor.[5] Consequently, the activation energies for the formation of the ortho and para intermediates are lower, and these pathways are kinetically favored.
Steric Effects: The Deciding Factor in Product Ratio
While electronic effects permit substitution at two ortho positions and one para position, the product distribution is not statistical. The isopropyl group is sterically bulky. This bulkiness creates significant steric hindrance at the adjacent ortho positions, impeding the approach of the incoming nitronium ion.[6][7][8] The para position, being remote from the isopropyl group, is far more accessible.[5][6]
This steric clash is the primary reason why the para-isomer (1-isopropyl-4-nitrobenzene) is the major product.[7] However, the electronic stabilization at the ortho position is substantial enough that this compound is still formed as a significant minor product. The balance between these opposing factors—strong electronic activation at the ortho position versus significant steric hindrance—determines the final product ratio.
Quantitative Data: Isomer Distribution
The impact of steric hindrance is clearly illustrated when comparing the nitration of isopropylbenzene with that of toluene (methylbenzene). The smaller methyl group exerts less steric hindrance, resulting in a higher proportion of the ortho product.
| Alkylbenzene | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Para/Ortho Ratio |
| Toluene (Methylbenzene) | ~59% | ~4% | ~37% | ~0.63 |
| Isopropylbenzene | ~24% | ~5% | ~71% | ~2.96 |
Note: Isomer percentages can vary with reaction conditions. The data presented are representative values to illustrate the trend. The para/ortho ratio for isopropylbenzene is consistent with experimental findings where the ratio ranges from 2.50 to 3.06.[9]
The dramatic increase in the para/ortho ratio from toluene to isopropylbenzene underscores the critical role of steric hindrance in controlling regioselectivity in electrophilic aromatic substitution reactions.[5][8][9]
Part 3: Experimental Protocol
The following protocol outlines a standard laboratory procedure for the nitration of isopropylbenzene.
Materials and Reagents
-
Isopropylbenzene (Cumene)
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Distilled Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice-water bath
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer
Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture:
-
In a clean, dry Erlenmeyer flask submerged in an ice-water bath, add 10 mL of concentrated sulfuric acid.
-
Slowly and with continuous stirring, add 10 mL of concentrated nitric acid dropwise to the sulfuric acid. Maintain the temperature of the mixture below 20°C during this addition. This exothermic process generates the nitronium ion.[10]
-
-
Reaction Setup:
-
In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 5 mL of isopropylbenzene in 20 mL of dichloromethane.
-
Cool this solution in an ice-water bath.
-
-
Nitration Reaction:
-
Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the stirred isopropylbenzene solution over a period of 20-30 minutes.[9]
-
Crucially, monitor the reaction temperature and maintain it below 10°C to minimize dinitration and side reactions.[10]
-
After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.[9]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. This quenches the reaction and helps to separate the layers.
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer (bottom layer, as dichloromethane is denser than water).
-
Wash the organic layer successively with:
-
50 mL of cold distilled water
-
50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)
-
50 mL of distilled water
-
-
Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator to yield the crude product mixture of nitroisopropylbenzene isomers.
-
-
Analysis:
-
The resulting product is a mixture of primarily 1-isopropyl-4-nitrobenzene and this compound.
-
The composition of the product mixture can be accurately determined using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR Spectroscopy.[9]
-
Conclusion
The nitration of isopropylbenzene is a textbook example of electrophilic aromatic substitution that elegantly demonstrates the competing influences of electronic and steric effects. The electron-donating isopropyl group activates the aromatic ring and directs the incoming electrophile to the ortho and para positions. However, the steric bulk of the same group significantly hinders the approach to the ortho positions. This interplay results in the preferential formation of the para isomer, 1-isopropyl-4-nitrobenzene, while the electronically favored ortho isomer, this compound, is formed as a secondary product. A thorough understanding of these principles is indispensable for scientists engaged in synthetic chemistry, as it allows for the rational prediction and control of reaction outcomes in the development of complex molecular architectures.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. brainly.com [brainly.com]
- 7. brainly.in [brainly.in]
- 8. Explain the following observations: (1) The ortho-para ratio of the produ.. [askfilo.com]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Health and Safety of 1-Isopropyl-2-nitrobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the health and safety protocols for 1-Isopropyl-2-nitrobenzene (CAS No. 6526-72-3). As a nitroaromatic compound, it presents significant health risks that necessitate rigorous adherence to safety procedures. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the basis for the recommended controls.
Section 1: Physicochemical and Identity Properties
A foundational understanding of a chemical's properties is critical for anticipating its behavior and implementing appropriate safety measures. This compound, also known as 2-nitrocumene, is a colorless to light yellow liquid.[1] Its physical characteristics are summarized below, which inform its potential for exposure and flammability.
| Property | Value | Source |
| Synonyms | 2-Nitrocumene, o-Nitrocumene, 2-Isopropylnitrobenzene | [1][2][3] |
| CAS Number | 6526-72-3 | [1][2][4] |
| Molecular Formula | C₉H₁₁NO₂ | [1][4] |
| Molecular Weight | 165.19 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 182-183 °C at 760 mmHg | [1] |
| Density | ~1.09 - 1.1 g/mL at 25 °C | [1][5] |
| Flash Point | ~80 - 108.5 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | [1] |
The compound's high boiling point and relatively high flash point classify it as a combustible liquid rather than flammable, meaning it requires heating before it can ignite.[6] However, its insolubility in water and density greater than water mean that in the event of a spill into a water course, it will sink and persist, posing a significant environmental hazard.
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary acute risks are associated with its toxicity upon exposure through multiple routes.
Caption: GHS Pictogram and associated acute toxicity hazards.
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
It is crucial for researchers to recognize that related nitroaromatic compounds are often associated with additional chronic hazards, such as suspected carcinogenicity (H351) and damage to organs through prolonged exposure (H372).[8] While these have not been definitively assigned to this specific isomer in the available literature, the principle of chemical analogy dictates that caution is warranted.
Section 3: Toxicological Profile
The toxicity of this compound is characteristic of many nitroaromatic compounds. The primary and most severe toxic effect is the induction of methemoglobinemia .[9][10]
-
Mechanism of Action: Following absorption, nitrobenzene and its metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. Humans are more sensitive to methemoglobin formation than some animal species, like rats, due to lower levels of the counteracting enzyme, methemoglobin reductase.[10]
-
Routes of Exposure and Symptoms:
-
Dermal (Skin) Contact: The compound is readily absorbed through the skin, making this a significant and insidious route of exposure.[6][10] Effects may be delayed for several hours.[6] Symptoms of systemic toxicity will manifest as described below.
-
Inhalation: Inhalation of vapors can cause systemic toxicity.[11] Early symptoms include headache, dizziness, and nausea.[9]
-
Ingestion: Ingestion is highly toxic and can rapidly lead to severe methemoglobinemia.[11]
-
-
Systemic Effects (Acute): The hallmark sign of significant exposure is cyanosis , a bluish discoloration of the skin, lips, and nail beds, due to the lack of oxygenated blood.[12] This may be accompanied by headache, weakness, dizziness, ataxia (loss of coordination), shortness of breath, and tachycardia (rapid heart rate).[9] In severe cases, high levels of methemoglobin can lead to coma, convulsions, cardiac arrhythmias, and death.[10]
-
Chronic Exposure: Prolonged or repeated exposure can damage target organs, including the blood, spleen, liver, and central nervous system.[12] The International Agency for Research on Cancer (IARC) has classified the parent compound, nitrobenzene, as Group 2B, "possibly carcinogenic to humans".[10]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and robust personal protective equipment. The hierarchy of controls dictates that engineering solutions are the first line of defense.
Caption: Hierarchy of controls for managing exposure risks.
1. Engineering Controls:
-
Ventilation: All work with this compound MUST be conducted in a certified chemical fume hood to prevent inhalation of vapors. General laboratory ventilation is insufficient.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[13][14]
2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be used in addition to goggles if there is a splash hazard.
-
Skin Protection:
-
Gloves: Due to the high potential for dermal absorption, selecting the correct gloves is critical. Standard nitrile gloves may not provide sufficient protection for prolonged contact. Consult glove manufacturer data, but materials like Butyl rubber or Viton are often recommended for nitro-compounds.[14] Gloves must be inspected for integrity before each use.[7]
-
Clothing: Wear a lab coat, buttoned fully. For procedures with a higher risk of splash, an impervious apron and sleeve covers are required.[7]
-
-
Respiratory Protection: Respiratory protection is generally not required when work is performed within a functional fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[7]
Section 5: Safe Handling, Storage, and Disposal
Handling Protocol:
-
Pre-Task Assessment: Review the Safety Data Sheet (SDS) and establish a Standard Operating Procedure (SOP) before beginning work.
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials.[1]
-
Don PPE: Put on all required PPE as described in Section 4.
-
Chemical Handling: Handle in a well-ventilated place, avoiding contact with skin and eyes.[7] Use non-sparking tools and ground containers when transferring large quantities to prevent static discharge.[7][12]
-
Post-Task: Tightly close the container. Decontaminate the work surface. Wash hands and any potentially exposed skin thoroughly.[7] Remove and properly store or dispose of PPE.
Storage Requirements:
-
Store in a tightly closed, properly labeled container.[1][7]
-
The storage area must be cool, dry, and well-ventilated.[7]
-
Store in a locked cabinet or area accessible only to authorized personnel.
-
Keep away from heat, ignition sources, strong oxidizing agents, and strong bases.[1][5]
Disposal Protocol:
-
This chemical and its container must be disposed of as hazardous waste.[7]
-
Do not discharge into drains or the environment.[7]
-
Disposal must be conducted through a licensed chemical destruction facility in accordance with all applicable local, state, and federal regulations.[7]
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
First Aid Measures:
-
General Advice: First responders must protect themselves from exposure. Move the victim to fresh air immediately.[15] Call for immediate medical attention and provide the SDS to the responding personnel.
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration (avoiding mouth-to-mouth) or oxygen if trained to do so.[7][13][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][15]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Remove contact lenses if present and easy to do.[7]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7][13]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][14]
-
Specific Hazards: The compound is combustible. Fire will produce toxic and irritating gases, including oxides of nitrogen (NOx).[14] Containers may explode when heated.[14]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][8]
Accidental Release (Spill) Measures:
The following workflow should be initiated in the event of a spill.
Caption: Workflow for responding to an accidental release.
-
Evacuate & Alert: Immediately evacuate non-essential personnel from the spill area.[7] Alert others in the lab and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]
-
Protect: Wear full personal protective equipment, including respiratory protection if vapors are significant.
-
Contain: Prevent the spill from spreading or entering drains by diking with an inert, absorbent material like vermiculite, sand, or diatomite.[12]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
References
- 1. chembk.com [chembk.com]
- 2. o-Nitrocumene | C9H11NO2 | CID 81013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitrocumene (CAS 6526-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemscene.com [chemscene.com]
- 5. chemwhat.com [chemwhat.com]
- 6. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. gov.uk [gov.uk]
- 11. media.laballey.com [media.laballey.com]
- 12. vastanichem.com [vastanichem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. nj.gov [nj.gov]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Solubility of 1-Isopropyl-2-nitrobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-isopropyl-2-nitrobenzene, a key intermediate in various synthetic pathways. For researchers, scientists, and drug development professionals, understanding the solubility characteristics of such compounds is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the success of analytical methodologies. This document delves into the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and discusses the expected solubility profile across a range of common organic solvents. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Solubility in Process Chemistry
This compound (CAS No. 6526-72-3) is an aromatic nitro compound with a molecular formula of C₉H₁₁NO₂.[1] Its structure, featuring a benzene ring substituted with a nitro group and an isopropyl group, makes it a valuable precursor in organic synthesis. The efficiency of its use in subsequent reactions, its purification via crystallization, and its formulation are all critically dependent on its solubility in various media.
Predicting and quantifying the solubility of a compound like this compound is a foundational step in process development. It allows chemists to select appropriate solvents that can:
-
Ensure reactants are in the same phase for optimal reaction kinetics.
-
Facilitate efficient product isolation and purification.
-
Enable accurate characterization and quantification using techniques like High-Performance Liquid Chromatography (HPLC).
This guide will provide the theoretical framework and practical, field-proven methodologies to empower scientists to thoroughly characterize the solubility of this compound.
Theoretical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" serves as an excellent guiding principle, emphasizing that substances with similar polarities tend to be miscible.[2][3]
2.1 Molecular Structure and Polarity
The molecular structure of this compound dictates its overall polarity:
-
Non-Polar Regions: The benzene ring and the isopropyl group (–CH(CH₃)₂) are non-polar, hydrophobic moieties. These regions interact primarily through weak van der Waals forces.
-
Polar Region: The nitro group (–NO₂) is strongly polar due to the large electronegativity difference between nitrogen and oxygen atoms, resulting in a significant dipole moment.
The presence of both a large non-polar hydrocarbon framework and a distinct polar functional group suggests that this compound is a moderately polar compound. Therefore, it is expected to exhibit limited solubility in highly polar solvents like water and non-polar solvents like hexane, while showing greater affinity for solvents of intermediate polarity.
2.2 Intermolecular Interactions
-
Dipole-Dipole Forces: The polar nitro group allows this compound to engage in dipole-dipole interactions with polar solvent molecules.
-
Hydrogen Bonding: this compound possesses two hydrogen bond acceptors (the oxygen atoms of the nitro group) but no hydrogen bond donors.[1] This means it can accept hydrogen bonds from protic solvents (e.g., alcohols), which can enhance solubility.[4][5][6][7] However, its inability to donate hydrogen bonds limits its solubility in highly cohesive, hydrogen-bonded solvents like water.[8]
-
Van der Waals Forces: These forces will be the primary mode of interaction between the non-polar regions of the molecule and non-polar solvents.
2.3 Effect of Temperature
For the majority of organic solids dissolving in organic solvents, the dissolution process is endothermic (absorbs heat).[3][9] Consequently, solubility typically increases with rising temperature.[10][11] This principle is fundamental to purification techniques like recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This section details a robust, self-validating protocol for accurately measuring the solubility of this compound. The method relies on achieving thermodynamic equilibrium and quantifying the dissolved solute using HPLC with UV detection, a standard and reliable technique for analyzing nitroaromatic compounds.[12][13][14]
3.1 Materials and Equipment
-
Solute: this compound (Purity ≥97%)[1]
-
Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol).
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Thermostatically controlled orbital shaker or incubator
-
Calibrated positive displacement pipettes
-
1.00 mL and 10.00 mL volumetric flasks (Class A)
-
Disposable syringes (5 mL)
-
0.45 µm PTFE syringe filters (ensure solvent compatibility)
-
HPLC system with a UV detector, autosampler, and C18 column
-
Vortex mixer
-
3.2 Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
3.3 Step-by-Step Procedure
-
Preparation: To a series of labeled 20 mL glass vials, add approximately 5.0 mL of each selected organic solvent.
-
Solute Addition: Add an excess amount of this compound (e.g., 200-300 mg) to each vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.[15]
-
Sample Collection: After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully draw approximately 2 mL of the supernatant into a syringe, avoiding any solid particles. Immediately attach a 0.45 µm PTFE syringe filter and dispense the filtrate into a clean, labeled vial.
-
Dilution: Accurately pipette a known volume of the clear, saturated filtrate (e.g., 100 µL) into a volumetric flask (e.g., 10.00 mL). Dilute to the mark with the same solvent used for the test and mix thoroughly. The dilution factor must be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted samples via the validated HPLC-UV method described below.
3.4 Analytical Quantification: HPLC-UV Method
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (typical for nitroaromatic compounds).
-
Calibration: Prepare a series of at least five calibration standards of this compound of known concentrations in the test solvent. Generate a calibration curve by plotting UV absorbance versus concentration.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.
Solubility Profile: Data and Discussion
Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Polarity Index (P')[16] | Relative Polarity[17] | Predicted Solubility | Rationale |
| n-Hexane | 0.1 | 0.009 | Low | Highly non-polar solvent, poor interaction with the polar nitro group. |
| Toluene | 2.4 | 0.099 | Moderate to High | Aromatic solvent interacts well with the benzene ring; moderate polarity. |
| Diethyl Ether | 2.8 | 0.117 | High | Moderately polar; good balance for dissolving both polar and non-polar parts. |
| Dichloromethane | 3.1 | 0.309 | Very High | Apolar solvent with a significant dipole moment; excellent for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 0.228 | Very High | Good balance of polarity and hydrogen bond accepting capability. |
| Acetone | 5.1 | 0.355 | High | Polar aprotic solvent, interacts well with the nitro group. |
| Isopropyl Alcohol | 3.9 | 0.546 | Moderate | Protic solvent can hydrogen bond with the nitro group, but the alkyl chain is short. |
| Acetonitrile | 5.8 | 0.460 | Moderate | Highly polar aprotic solvent; may be too polar for the non-polar part of the solute. |
| Methanol | 5.1 | 0.762 | Low to Moderate | Highly polar protic solvent; strong solvent-solvent H-bonding may hinder dissolution. |
| Water | 10.2 | 1.000 | Very Low | Highly polar, strong H-bonding network. Incompatible with the large non-polar part. |
Discussion of Expected Trends:
The solubility of this compound is anticipated to be highest in solvents of intermediate polarity, such as dichloromethane and ethyl acetate. These solvents effectively solvate both the non-polar aromatic/alkyl portions and the polar nitro group. In highly non-polar solvents like hexane, the energy required to break the solute-solute interactions (driven by the polar nitro groups) is not compensated by solute-solvent interactions. Conversely, in highly polar protic solvents like water and methanol, the strong solvent-solvent hydrogen bonding network is difficult to disrupt to accommodate the large, non-polar part of the solute molecule.
Caption: Factors influencing the solubility of this compound.
Safety and Handling
This compound and its isomers are classified as harmful substances.[18] Handling should be performed in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19][20][21] Avoid inhalation of vapors and contact with skin and eyes.[18] Consult the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures before use.
Conclusion
This guide has established the theoretical basis and a practical, robust experimental framework for determining the solubility of this compound in organic solvents. The principle of "like dissolves like" is the primary predictor of its behavior, indicating maximal solubility in solvents of intermediate polarity that can accommodate both its non-polar and polar structural features. The provided isothermal equilibrium method, coupled with HPLC-UV analysis, represents a reliable and accurate approach for generating the quantitative data essential for chemical process development, purification, and formulation in any research or industrial setting.
References
- 1. chemscene.com [chemscene.com]
- 2. chem.ws [chem.ws]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 8. al-kindipublisher.com [al-kindipublisher.com]
- 9. Solubility - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Polarity Index [macro.lsu.edu]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. chembk.com [chembk.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. fishersci.com [fishersci.com]
A Comprehensive Guide to the Theoretical Elucidation of 1-Isopropyl-2-nitrobenzene: A Computational Chemistry Approach
Abstract: This technical guide provides a robust theoretical framework for the computational analysis of 1-isopropyl-2-nitrobenzene, a molecule of interest due to the steric and electronic interplay between its adjacent functional groups. We detail a complete workflow, from structural optimization and vibrational analysis to the calculation of key electronic properties, using Density Functional Theory (DFT). This paper serves as a practical protocol for researchers, scientists, and drug development professionals, explaining not only the steps involved but also the fundamental rationale behind the chosen computational strategies. By grounding theoretical claims in established methodologies, this guide aims to equip scientists with the tools to reliably predict molecular properties and reactivity.
Introduction: The Significance of this compound
This compound, also known as 2-nitrocumene, is an organic compound with the molecular formula C₉H₁₁NO₂.[1] It belongs to the class of nitroaromatic compounds, which are pivotal in various fields, including the synthesis of pharmaceuticals, explosives, and pesticides.[2][3][4] The defining feature of this molecule is the ortho positioning of a bulky, electron-donating isopropyl group next to a strongly electron-withdrawing nitro group on a benzene ring.[1]
This specific arrangement introduces significant steric hindrance, which is expected to force the nitro group out of the plane of the benzene ring.[5][6] This twisting action, a phenomenon known as the "ortho effect," can profoundly alter the molecule's electronic structure, stability, and reactivity compared to its meta and para isomers.[5] Understanding these structural nuances is critical, as they can dictate how the molecule interacts with biological targets or participates in chemical reactions.[3]
Theoretical calculations offer a powerful, non-experimental route to probe these molecular intricacies. By employing quantum chemical methods, we can construct a detailed, three-dimensional model of the molecule's lowest energy state and derive a wealth of information about its electronic landscape and vibrational behavior. This in-silico approach is indispensable for rational drug design and materials science, providing predictive insights that can guide and refine experimental efforts.
Foundational Principles: Selecting the Right Computational Tools
The accuracy of any theoretical calculation hinges on the selection of an appropriate methodology. For a molecule like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules.[7] Unlike more computationally expensive methods, DFT calculates the total energy of a system based on its electron density rather than a complex many-electron wavefunction. This approach provides a remarkable balance of efficiency and accuracy, making it ideal for the analyses described herein.
The B3LYP Functional
Within the DFT framework, the specific exchange-correlation functional used is a critical choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic chemistry.[8][9][10] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in molecules like nitroaromatics.[10] Its robust performance across a vast range of organic compounds makes it a trustworthy choice for this investigation.[8]
The 6-311++G(d,p) Basis Set
A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms. For this guide, we recommend the Pople-style 6-311++G(d,p) basis set, which offers a high degree of flexibility and accuracy.[10][11]
-
6-311G : This indicates a triple-zeta valence basis set, meaning each valence electron is described by three separate functions, allowing for a more accurate representation of the molecular orbitals.
-
++ : The double plus signs indicate the inclusion of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing the spatially extended electron density of the nitro group's lone pairs and any potential weak intramolecular interactions.[10]
-
(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow the orbitals to change shape and "polarize" away from the spherical shapes of atomic orbitals, which is essential for describing chemical bonds accurately, especially in sterically strained systems.[11]
Experimental Workflow: A Step-by-Step Computational Protocol
The following protocol outlines a self-validating workflow for the theoretical analysis of this compound using a standard quantum chemistry software package like Gaussian, ORCA, or Q-Chem.
Step 1: Initial Structure Generation
The first step is to build an initial 3D model of this compound. This can be done using any molecular building software, such as Avogadro or GaussView. It is not necessary for this initial structure to be perfect, as the subsequent optimization step will refine it.
Step 2: Geometry Optimization
Geometry optimization is the core of the structural analysis. It is an iterative process where the software calculates the forces on each atom and adjusts their positions to find a stationary point on the potential energy surface. The goal is to locate the geometry with the lowest possible energy, which corresponds to the most stable conformation of the molecule.[12]
-
Protocol:
-
Load the initial structure into the quantum chemistry software.
-
Specify the level of theory: B3LYP/6-311++G(d,p).
-
Initiate a geometry optimization calculation (often denoted by the keyword Opt).
-
Monitor the calculation to ensure it converges successfully. Convergence indicates that the forces on the atoms are negligible and a stable structure has been found.
-
Step 3: Vibrational Frequency Analysis
A frequency calculation is a mandatory validation step that must be performed on the optimized geometry at the same level of theory.[13][14] This analysis serves two critical purposes:
-
Verification of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation.[15]
-
Prediction of the IR Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities, which can be compared with experimental IR spectra for validation.
-
Protocol:
-
Use the optimized geometry from Step 2.
-
Specify the level of theory: B3LYP/6-311++G(d,p).
-
Initiate a frequency calculation (often denoted by the keyword Freq).
-
Analyze the output to confirm the absence of imaginary frequencies. The first 5-6 low frequencies correspond to translational and rotational modes and should be close to zero.[15]
-
Step 4: Electronic Property Calculation
Once the optimized and validated structure is obtained, a "single-point" energy calculation is performed to derive various electronic properties. This calculation uses the final geometry without further modification.
-
Protocol:
-
Use the optimized geometry from Step 2.
-
Specify the level of theory: B3LYP/6-311++G(d,p).
-
Request the calculation of molecular orbitals, Mulliken population analysis, and electrostatic potential.
-
Extract the required data from the output file for analysis.
-
Below is a diagram illustrating the complete computational workflow.
References
- 1. Buy this compound | 6526-72-3 [smolecule.com]
- 2. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro compound - Wikipedia [en.wikipedia.org]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 9. Invited review. Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP) based computational approach | Vietnam Journal of Chemistry [vjs.ac.vn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]
- 14. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 15. Vibrational frequencies - ORCA 5.0 tutorials [faccts.de]
An In-Depth Technical Guide to 1-Isopropyl-2-nitrobenzene: Synthesis, Characterization, and Synthetic Utility
This guide provides a comprehensive technical overview of 1-isopropyl-2-nitrobenzene, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, in-depth characterization, and its pivotal role in the preparation of valuable downstream products.
Foreword: The Strategic Importance of a Hindered Nitroarene
This compound, also known as o-nitrocumene, represents a fascinating case study in electrophilic aromatic substitution. The inherent steric hindrance imposed by the bulky isopropyl group adjacent to the nitro functionality presents unique challenges in its synthesis and dictates its reactivity. Understanding the nuances of its preparation and the factors governing isomer distribution is paramount for any chemist working with this versatile building block. This guide aims to provide not just a recitation of facts, but a causal understanding of the principles at play, empowering researchers to approach its use with confidence and ingenuity.
Section 1: Genesis of an Intermediate: Discovery and Historical Context
While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its emergence is intrinsically linked to the broader history of aromatic nitration, a cornerstone of organic chemistry since the 19th century. The nitration of benzene itself was first reported by Mitscherlich in 1834.[1] The subsequent development of "mixed acid" (a combination of nitric and sulfuric acids) by Mansfield provided a more effective method for this transformation.[1]
The systematic study of electrophilic aromatic substitution on substituted benzenes, a field pioneered by chemists like Holleman in the early 20th century, laid the theoretical groundwork for understanding the directing effects of alkyl groups.[1] The nitration of alkylbenzenes, including cumene (isopropylbenzene), became a subject of academic and industrial interest. Early investigations into the nitration of cumene would have invariably produced a mixture of isomers, including the ortho, meta, and para products. The isolation and characterization of this compound would have followed the development of analytical techniques capable of separating and identifying these closely related compounds.
The primary driving force for the study of this compound has been its role as a precursor to 2-isopropylaniline, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2][3]
Section 2: The Synthesis of this compound: A Practical Approach
The most common method for the synthesis of this compound is the direct nitration of cumene using a mixture of concentrated nitric acid and sulfuric acid.[2] This electrophilic aromatic substitution reaction is complicated by the formation of a mixture of ortho, meta, and para isomers. The isopropyl group is an ortho, para-director; however, the steric bulk of the isopropyl group hinders attack at the ortho position, leading to the para isomer as the major product.
Reaction Mechanism and Regioselectivity
The nitration of cumene proceeds via the classical electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Nitronium Ion (NO₂⁺): Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The π-electron system of the cumene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the nitrocumene product.
The regioselectivity of the reaction is governed by both electronic and steric factors. The electron-donating nature of the isopropyl group activates the ortho and para positions towards electrophilic attack. However, the steric hindrance of the bulky isopropyl group disfavors attack at the ortho positions, leading to a higher proportion of the para isomer.
Diagram: Mechanism of Cumene Nitration
Caption: Mechanism of the nitration of cumene.
Isomer Distribution under Various Conditions
The ratio of ortho, meta, and para isomers is sensitive to reaction conditions such as temperature, reaction time, and the composition of the nitrating agent. While the para isomer is typically the major product, careful control of these parameters can influence the product distribution.
| Reaction Conditions | Ortho (%) | Meta (%) | Para (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄), 30°C | ~25-35 | ~5-10 | ~55-70 | General observation |
| HNO₃ in Acetic Anhydride | ~40-50 | <5 | ~50-60 | Varies with specific protocol |
| Solid Acid Catalysts (e.g., Zeolites) | Varies | Varies | Can be highly selective for para | [4] |
Note: These values are approximate and can vary based on the specific experimental setup.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of nitrocumene isomers.
Materials:
-
Cumene (Isopropylbenzene)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to an equal molar amount of concentrated nitric acid with constant stirring. Maintain the temperature below 10°C.
-
Nitration Reaction: In a separate flask, dissolve cumene in dichloromethane and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the cumene solution while maintaining the reaction temperature between 0-5°C. Vigorous stirring is essential to ensure proper mixing.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product, a mixture of nitrocumene isomers, can be separated by fractional distillation under reduced pressure or by column chromatography.
Diagram: Synthetic Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Section 3: Comprehensive Characterization of this compound
Accurate characterization of this compound is crucial for confirming its identity and purity. The following data provides a reference for its key spectroscopic features.
| Property | Value | Reference |
| CAS Number | 6526-72-3 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Pale yellow liquid | [5] |
| Boiling Point | 121 °C at 20 mmHg | [5] |
| Melting Point | -9.5 °C | [5] |
| Density | 1.09 g/mL | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic and isopropyl protons.
-
Aromatic Protons (4H): These typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The exact chemical shifts and coupling patterns depend on the solvent and the spectrometer frequency.
-
Isopropyl CH (1H): A septet (or multiplet) is observed around δ 3.2-3.4 ppm due to coupling with the six methyl protons.
-
Isopropyl CH₃ (6H): A doublet appears around δ 1.2-1.3 ppm due to coupling with the single methine proton.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C-NO₂ (ipso) | 148-150 |
| C-isopropyl (ipso) | 145-147 |
| Aromatic CH | 124-134 |
| Isopropyl CH | 28-30 |
| Isopropyl CH₃ | 23-25 |
Note: These are approximate chemical shift ranges and can vary. Specific assignments require 2D NMR techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the nitro group and the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ stretch | 1520-1540 | Strong |
| Symmetric NO₂ stretch | 1340-1360 | Strong |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium |
| C-H bend (isopropyl) | 1370-1390 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 165. The fragmentation pattern is influenced by the presence of the nitro and isopropyl groups.
Diagram: Predicted Mass Spectrum Fragmentation
Caption: Key fragmentation pathways for this compound in EI-MS.
Section 4: Synthetic Utility: A Gateway to Valuable Anilines
The primary industrial and research application of this compound is as a key intermediate in the synthesis of 2-isopropylaniline.[2] This transformation is typically achieved through the reduction of the nitro group.
Reduction to 2-Isopropylaniline
A variety of reducing agents can be employed for this conversion, with catalytic hydrogenation being a common and environmentally friendly method.
Diagram: Reduction of this compound
Caption: Synthesis of 2-isopropylaniline from its nitro precursor.
Applications of 2-Isopropylaniline
2-Isopropylaniline is a versatile building block used in the synthesis of a range of commercially important products:
-
Agrochemicals: It serves as a precursor for the synthesis of certain herbicides and pesticides.[6]
-
Pharmaceuticals: The aniline moiety is a common feature in many drug molecules, and 2-isopropylaniline can be a starting material or intermediate in their synthesis.[3][7]
-
Dyes and Pigments: It is used in the manufacturing of various dyes and pigments.[8]
-
Polymers: It can be used as a monomer or an additive in the production of specialized polymers.
Section 5: Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[5] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
References
- 1. rushim.ru [rushim.ru]
- 2. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scribd.com [scribd.com]
- 5. chembk.com [chembk.com]
- 6. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-isopropylaniline | 643-28-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Methodological & Application
Synthesis of 2-Isopropylaniline from 1-Isopropyl-2-nitrobenzene: An Application Note and Protocol Guide
Introduction: The Strategic Importance of 2-Isopropylaniline in Modern Drug Discovery and Agrochemicals
2-Isopropylaniline, a sterically hindered primary aromatic amine, serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules.[1][2] Its unique structural motif is of particular interest to researchers and professionals in drug development and agrochemical industries. The strategic placement of the isopropyl group ortho to the amine functionality imparts specific conformational constraints and electronic properties that are leveraged to fine-tune the biological activity and pharmacokinetic profiles of target molecules.[3] This intermediate is integral to the development of novel pharmaceuticals, including potential microbiotics and HIV protease inhibitors, as well as advanced herbicides and pesticides.[3][4][5]
This comprehensive guide provides a detailed exploration of the synthesis of 2-isopropylaniline via the reduction of its nitro precursor, 1-isopropyl-2-nitrobenzene. We will delve into the mechanistic underpinnings of various reduction methodologies, present field-proven experimental protocols, and offer insights into the practical considerations for achieving high-yield, high-purity synthesis.
Comparative Analysis of Reduction Methodologies
The transformation of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. Several robust methods are available, each with its own set of advantages and limitations. The choice of a specific protocol is often dictated by factors such as substrate tolerance, scalability, cost, and safety considerations. Here, we discuss three of the most prevalent and effective methods for the synthesis of 2-isopropylaniline.
Catalytic Hydrogenation: The Clean and Efficient Route
Catalytic hydrogenation is a widely employed method for nitro group reduction due to its high efficiency, clean reaction profile (with water as the primary byproduct), and amenability to scale-up.[6][7][8] The reaction involves the use of a heterogeneous catalyst, typically a noble metal such as palladium, platinum, or nickel, to facilitate the transfer of hydrogen to the nitro group.
Mechanism of Action: The catalytic cycle begins with the adsorption of both the nitroarene and molecular hydrogen onto the surface of the metal catalyst. The diatomic hydrogen undergoes dissociative chemisorption to form reactive metal-hydride species. The nitro group is then sequentially reduced through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the corresponding aniline. The steric hindrance posed by the ortho-isopropyl group in this compound can influence the rate of reaction but does not typically impede the successful reduction to 2-isopropylaniline.
Metal/Acid Reduction (Béchamp Reduction): The Classic and Cost-Effective Approach
The reduction of nitroarenes using a metal, most commonly iron, in the presence of an acid (typically hydrochloric or acetic acid) is a long-established and cost-effective method.[9][10][11] This method is particularly valued for its reliability and tolerance to a wide range of functional groups.
Mechanism of Action: The Béchamp reduction proceeds through a series of single-electron transfers from the metal surface to the nitro group. The acid serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water. The reaction is believed to proceed through nitroso and hydroxylamine intermediates, which are further reduced to the amine. A key feature of the Fe/HCl system is the in situ generation of HCl from the hydrolysis of the initially formed iron(II) chloride, which can help to drive the reaction to completion.[11]
Sodium Dithionite Reduction: The Mild and Chemoselective Alternative
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and relatively mild reducing agent for the conversion of nitroarenes to anilines.[12][13][14] This method is particularly advantageous when dealing with substrates that are sensitive to the more forcing conditions of catalytic hydrogenation or metal/acid reductions. Its high chemoselectivity allows for the reduction of a nitro group in the presence of other reducible functionalities such as aldehydes, ketones, and esters.[12]
Mechanism of Action: The reduction with sodium dithionite is believed to proceed via a single-electron transfer mechanism. In an aqueous or semi-aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical anion transfers electrons to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates that are subsequently reduced to the amine.[12]
Experimental Protocols
The following protocols are designed to provide researchers with detailed, step-by-step procedures for the synthesis of 2-isopropylaniline from this compound using the three discussed methodologies.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from general procedures for catalytic hydrogenation of nitroarenes and is optimized for laboratory-scale synthesis.[15]
Materials and Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1.0 eq) in ethanol or methanol to a concentration of approximately 0.5 M.
-
Carefully add 10% Pd/C (50% wet, 1-5 mol% of Pd) to the solution.
-
Seal the vessel and purge the system with nitrogen gas three to five times to remove any oxygen.
-
Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or a hydrogen balloon for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 2-isopropylaniline.
-
The product can be purified by vacuum distillation if necessary.
Protocol 2: Béchamp Reduction using Iron and Hydrochloric Acid
This protocol is based on established procedures for the Fe/HCl reduction of nitroarenes.[10][16]
Materials and Reagents:
-
This compound
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Ethyl acetate or Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Add iron powder (3-5 eq) to the solution.
-
Slowly add a small amount of concentrated HCl (0.1-0.2 eq) to initiate the reaction. The reaction is exothermic.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or GC. If the reaction stalls, additional small portions of HCl can be added.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a NaOH solution to a pH of approximately 8-10.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford 2-isopropylaniline.
-
Purify by vacuum distillation if required.
Protocol 3: Reduction using Sodium Dithionite
This protocol is a general procedure for the chemoselective reduction of nitroarenes using sodium dithionite.[12][17]
Materials and Reagents:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMF or ethanol and water (e.g., a 2:1 ratio).
-
Add sodium dithionite (3-5 eq) in portions to the stirred solution. The reaction can be exothermic.
-
Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-isopropylaniline can be purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation and Characterization
The successful synthesis of 2-isopropylaniline should be confirmed by a combination of spectroscopic methods.
| Parameter | Catalytic Hydrogenation (Pd/C) | Béchamp Reduction (Fe/HCl) | Sodium Dithionite Reduction |
| Typical Yield | >95% | 85-95% | 80-90% |
| Reaction Time | 2-8 hours | 3-6 hours | 4-12 hours |
| Temperature | Room Temperature | Reflux | 50-70 °C |
| Pressure | 1-4 atm | Atmospheric | Atmospheric |
| Key Advantages | High yield, clean, scalable | Cost-effective, robust | Mild, chemoselective |
| Key Disadvantages | Catalyst cost, H₂ handling | Acidic, workup intensive | Large excess of reagent |
Characterization Data for 2-Isopropylaniline:
-
Appearance: Colorless to pale yellow liquid.[2]
-
¹H NMR (CDCl₃): δ 7.10-6.95 (m, 2H), 6.80-6.65 (m, 2H), 3.75 (br s, 2H, -NH₂), 3.20 (septet, J = 7.0 Hz, 1H, -CH), 1.25 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂).[18]
-
¹³C NMR (CDCl₃): δ 143.9, 134.1, 126.6, 124.9, 118.5, 115.1, 27.8, 22.5.
-
IR (neat): 3440, 3360, 3050, 2960, 1620, 1500, 1460, 750 cm⁻¹.
-
Mass Spectrometry (EI): m/z (%) 135 (M⁺, 100), 120 (95), 93 (30).[19]
Safety and Handling
This compound:
-
Harmful if swallowed, in contact with skin, or if inhaled.[20]
-
Wear suitable protective clothing, gloves, and eye/face protection.[20]
-
Use in a well-ventilated area.[21]
-
Keep away from heat, sparks, and open flames.
2-Isopropylaniline:
-
Toxic if swallowed, in contact with skin, or if inhaled.[22]
-
Causes skin and serious eye irritation.[22]
-
May cause respiratory irritation.[22]
-
Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[22]
General Precautions:
-
Catalytic hydrogenation with hydrogen gas should be performed by trained personnel in appropriate equipment due to the flammability of hydrogen.
-
Reactions involving strong acids and bases should be handled with care, and appropriate quenching and workup procedures should be followed.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[21][22]
Experimental Workflow and Mechanistic Diagrams
Figure 1: A generalized experimental workflow for the synthesis of 2-isopropylaniline.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 4. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-ISOPROPYLANILINE(643-28-7) 1H NMR spectrum [chemicalbook.com]
- 19. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chembk.com [chembk.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Use of 1-Isopropyl-2-nitrobenzene in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-isopropyl-2-nitrobenzene in the synthesis of pharmaceutical intermediates. It delves into the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature. This guide will explore the synthesis of this compound, its critical role as a precursor to 2-isopropylaniline, and subsequent applications in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental workflows, safety protocols, and data interpretation are presented to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound (also known as o-nitrocumene) is an aromatic nitro compound that serves as a pivotal building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a nitro group adjacent to an isopropyl substituent on a benzene ring, provides unique reactivity and steric properties that are exploited in multi-step synthetic pathways.[1]
The primary value of this compound in pharmaceutical synthesis lies in its function as a precursor to 2-isopropylaniline.[1] The catalytic reduction of the nitro group to an amine is a key transformation that yields 2-isopropylaniline, a versatile intermediate for the construction of various active pharmaceutical ingredients (APIs).[1][2] This guide will elucidate the synthesis of this compound and its subsequent conversion to 2-isopropylaniline, providing detailed protocols and mechanistic insights.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 6526-72-3 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 142°C @ 18 mmHg | [4] |
| Density | ~1.1 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [3] |
Synthesis of this compound
The traditional and most common method for synthesizing this compound is through the nitration of cumene (isopropylbenzene).[1][5] This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.
Reaction Mechanism and Regioselectivity
The nitration of cumene proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile, attacking the electron-rich benzene ring of cumene. The isopropyl group is an ortho-, para-directing activator. However, the steric hindrance of the bulky isopropyl group influences the regioselectivity, leading to a mixture of ortho, meta, and para isomers.[1] While the para isomer is typically the major product, careful control of reaction conditions is necessary to maximize the yield of the desired ortho isomer, this compound.
Protocol: Nitration of Cumene
Warning: This procedure involves the use of highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Materials:
-
Cumene (isopropylbenzene)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Acid Mixture Preparation: In a flask immersed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with constant stirring. The temperature should be maintained below 10°C.
-
Nitration Reaction: Slowly add cumene dropwise to the cold nitrating mixture while maintaining the reaction temperature between 20-30°C.[3] Vigorous stirring is essential to ensure proper mixing.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting mixture of isomers is then separated by fractional distillation under reduced pressure to isolate the this compound.
The Cornerstone Transformation: Reduction to 2-Isopropylaniline
The conversion of this compound to 2-isopropylaniline is a critical step in the synthesis of many pharmaceutical intermediates. This reduction of the nitro group to an amine is a well-established and highly efficient transformation.[1]
Overview of Reduction Methodologies
Various methods can be employed for the reduction of nitroarenes to anilines, each with its own advantages and limitations. Common methods include:
-
Catalytic Hydrogenation: This is one of the most widely used methods in industrial settings due to its high efficiency and clean reaction profile.[6][7] It involves the use of a metal catalyst (e.g., Palladium, Platinum, Nickel) and a hydrogen source (e.g., H₂ gas, hydrazine).[8][9]
-
Metal-Acid Reductions: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective.[8]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid or hydrazine, in the presence of a catalyst.[10]
Detailed Protocol: Catalytic Hydrogenation of this compound
Safety Precaution: Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (when dry). This procedure must be conducted in a properly functioning fume hood, away from ignition sources, and with appropriate safety measures in place.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Ethanol or Methanol (solvent)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Catalyst and Substrate Charging: In a suitable hydrogenation vessel, dissolve this compound in a minimal amount of ethanol or methanol. Carefully add the Pd/C catalyst to the solution. The catalyst should be handled in a moist state to prevent ignition.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 20-50 psi) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic, and the temperature may need to be controlled. The progress of the reaction can be monitored by observing the uptake of hydrogen or by TLC/GC analysis of aliquots.
-
Catalyst Filtration: Once the reaction is complete (indicated by the cessation of hydrogen uptake), carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet and disposed of properly.
-
Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 2-isopropylaniline.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.
Workflow Diagram: Synthesis of 2-Isopropylaniline
Caption: Synthetic pathway from cumene to 2-isopropylaniline.
Applications of 2-Isopropylaniline in Pharmaceutical Synthesis
2-Isopropylaniline is a valuable intermediate used in the synthesis of a range of organic compounds, including dyes and pharmaceuticals.[2] Its chemical structure, featuring a primary amine and a sterically hindering isopropyl group, allows for a variety of subsequent chemical transformations.
Case Study: Synthesis of Propofol
While not a direct application of 2-isopropylaniline, the synthesis of the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol), often involves related chemistries.[11][12][13][14][15] Some synthetic routes to Propofol utilize precursors that can be conceptually linked to the isopropylaniline structure, highlighting the importance of the isopropylphenyl moiety in medicinal chemistry.
Safety and Handling
This compound:
-
Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It is classified as a hazardous chemical.[1]
-
Precautions: Use only in a well-ventilated area.[4] Wear suitable protective clothing, gloves, and eye/face protection.[3][4] Avoid breathing vapor.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
2-Isopropylaniline:
-
Hazards: May cause skin and eye irritation.[2]
-
Precautions: Handle with caution and use appropriate protective measures to minimize exposure.[2]
Conclusion
This compound is a fundamentally important intermediate in pharmaceutical synthesis. Its efficient conversion to 2-isopropylaniline provides a versatile building block for the construction of more complex and biologically active molecules. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge for the safe and effective utilization of this key chemical entity. Adherence to the detailed procedures and safety guidelines is crucial for achieving reproducible results and ensuring a safe laboratory environment.
References
- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Isopropyl-2-nitro-benzene [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Buy 1-Isopropyl-4-nitrobenzene | 1817-47-6 [smolecule.com]
- 6. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Continuous Flow Synthesis of Propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of 1-Isopropyl-2-nitrobenzene in agrochemical production
An Application Guide to 1-Isopropyl-2-nitrobenzene in Agrochemical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and chemical development professionals on the application of this compound in the production of agrochemicals. It outlines the pivotal role of this compound as a key intermediate, focusing on its conversion to 2-isopropylaniline and subsequent use in the synthesis of dinitroaniline herbicides. The guide includes theoretical explanations, step-by-step synthesis protocols, and visual workflows to ensure both conceptual understanding and practical applicability. All methodologies are supported by authoritative references to uphold scientific integrity and provide a foundation for further research and process development.
Introduction: The Strategic Role of this compound
This compound (also known as 2-nitrocumene) is an aromatic nitro compound that serves as a foundational building block in multi-step organic synthesis.[1][2] While it has limited direct applications, its true value lies in its function as a precursor, or intermediate, for more complex and high-value molecules.[1] In the agrochemical sector, its primary utility stems from the strategic placement of the isopropyl and nitro functional groups on the benzene ring. These groups provide specific reactivity and steric properties that are exploited in the synthesis of active ingredients for crop protection.
The most critical transformation of this compound is its reduction to 2-isopropylaniline.[1] This aniline derivative is a versatile intermediate used to construct a variety of agrochemicals, most notably herbicides belonging to the dinitroaniline class.[3][4] This guide will explore the synthetic pathways from the initial nitration of cumene to the final elaboration into herbicidal frameworks, providing detailed protocols for each key step.
Core Synthetic Pathway: From Nitroaromatic to Key Aniline Intermediate
The conversion of this compound to 2-isopropylaniline is the cornerstone of its application in agrochemical synthesis. This process involves the chemical reduction of the nitro group (-NO₂) to a primary amine group (-NH₂), a fundamental transformation in industrial organic chemistry.[1][3]
The resulting product, 2-isopropylaniline (also known as o-isopropylaniline or o-cumidine), is a significantly more versatile building block for subsequent reactions, such as dinitration and nucleophilic substitution, which are essential for creating the final active agrochemical compounds.[5][6][7]
Below is a diagram illustrating the overall synthetic workflow from the starting material, cumene, to a representative dinitroaniline herbicide, showcasing the central role of this compound.
Figure 1: Overall synthetic workflow from Cumene to Dinitroaniline Herbicides.
Application in Dinitroaniline Herbicide Production
Dinitroanilines are a major class of selective, pre-emergence herbicides used to control annual grasses and some broadleaf weeds in a variety of crops.[8][9] Their mode of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to weed death.[4][9] Prominent examples of dinitroaniline herbicides include Pendimethalin and Trifluralin, which are among the most widely used commercial herbicides.[4]
The synthesis of many dinitroaniline herbicides relies on a substituted aniline core that undergoes dinitration. 2-Isopropylaniline, derived from this compound, serves as an ideal precursor for herbicides like Isopropalin, which is produced from the reaction of dipropylamine with 1-chloro-4-isopropyl-2,6-dinitrobenzene.[10] The isopropyl group from the original starting material is a key structural feature of the final active ingredient.
Generalized Synthetic Route
The general process involves two key stages post-reduction:
-
Further Substitution/Modification: The 2-isopropylaniline molecule may undergo other reactions to add necessary substituents to the aromatic ring or the amine group.
-
Dinitration: The substituted aniline is then subjected to a dinitration reaction, typically using a mixture of nitric and sulfuric acid, to introduce two nitro groups onto the ring, usually ortho and para to the activating amino group. This dinitrated structure is the pharmacophore responsible for the herbicidal activity.
Figure 2: Core reduction of this compound to 2-Isopropylaniline.
Experimental Protocols
The following protocols are provided as representative procedures for the synthesis of this compound and its conversion to 2-isopropylaniline. These methods are based on established chemical principles and can be adapted for various scales.
Safety Precaution: These protocols involve highly corrosive and toxic materials. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Protocol 1: Synthesis of this compound via Nitration of Cumene
This protocol describes the electrophilic aromatic substitution reaction to nitrate cumene. The reaction is challenging due to the potential for forming a mixture of ortho, meta, and para isomers.[1] Reaction conditions must be carefully controlled to favor the desired ortho product.
Materials:
-
Cumene (Isopropylbenzene)
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask and distillation apparatus
Procedure:
-
Prepare the Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The causality for this order of addition and cooling is to manage the highly exothermic reaction of mixing the acids and to pre-form the nitronium ion (NO₂⁺), the active electrophile.[3]
-
Controlled Addition of Cumene: While maintaining a low temperature (0-10°C), add cumene dropwise to the stirred nitrating mixture. The slow addition and low temperature are critical to control the reaction rate and minimize over-nitration and side product formation.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture over crushed ice. This step quenches the reaction and helps to precipitate the organic product while diluting the strong acids.
-
Workup and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a mixture of nitro-cumene isomers, is then purified by fractional distillation to isolate the this compound.
Protocol 2: Reduction of this compound to 2-Isopropylaniline
This protocol utilizes iron powder in an acidic medium, a common and effective method for the reduction of aromatic nitro compounds.[11]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (or Acetic Acid)
-
Ethanol/Water solvent mixture
-
Sodium hydroxide solution (~20%)
-
Dichloromethane (or other suitable extraction solvent)
-
Reflux condenser
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of iron powder in an ethanol/water mixture.
-
Initiation: Add a small amount of concentrated hydrochloric acid to the slurry and heat gently. This step activates the surface of the iron.
-
Addition of Nitro Compound: Add the this compound to the activated iron slurry. The reaction is exothermic, and the rate of addition may need to be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture under reflux until TLC analysis shows the complete disappearance of the starting material.
-
Basification and Filtration: Cool the reaction mixture and make it basic by adding a 20% sodium hydroxide solution. This step neutralizes the acid and precipitates iron hydroxides. Filter the hot solution through a pad of celite to remove the iron sludge.
-
Extraction: Extract the filtrate with a suitable organic solvent like dichloromethane. The causality for extraction is to separate the organic amine product from the aqueous phase.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude 2-isopropylaniline can be further purified by vacuum distillation to yield a high-purity product.[12]
Data Summary: Key Compound Properties
The following table summarizes key physical and chemical properties of the primary compounds discussed in this guide.
| Property | This compound | 2-Isopropylaniline | Pendimethalin |
| Synonyms | 2-Nitrocumene, o-Nitrocumene | o-Isopropylaniline, o-Cumidine | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine |
| CAS Number | 6526-72-3[1][13] | 643-28-7[5][6] | 40487-42-1[14] |
| Molecular Formula | C₉H₁₁NO₂[2][13] | C₉H₁₃N[5] | C₁₃H₁₉N₃O₄[14] |
| Molecular Weight | 165.19 g/mol [13] | 135.21 g/mol [5][6] | 281.31 g/mol [14] |
| Appearance | Colorless to light yellow liquid[2] | Clear pale yellow to brown liquid[6][7] | Orange crystalline solid[14] |
| Boiling Point | ~182-183°C[2] | ~112-113°C / 18 mmHg[12] | N/A (Solid) |
| Melting Point | N/A (Liquid) | N/A (Liquid) | 54-58°C[14] |
Conclusion
This compound is a strategically vital intermediate in the agrochemical industry. Its primary application is its efficient conversion to 2-isopropylaniline, which serves as a key building block for the synthesis of potent dinitroaniline herbicides. The protocols and pathways detailed in this guide demonstrate the causality and logic behind the synthetic steps, providing a robust framework for laboratory synthesis and process scale-up. Understanding these applications is crucial for professionals engaged in the discovery and development of new crop protection solutions.
References
- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 5. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ISOPROPYLANILINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]
- 8. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 10. Isopropalin | C15H23N3O4 | CID 36606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. o-Nitrocumene | C9H11NO2 | CID 81013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN102396450B - Pendimethalin suspension and preparation method thereof - Google Patents [patents.google.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Determination of 1-Isopropyl-2-nitrobenzene
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 1-Isopropyl-2-nitrobenzene. This aromatic nitro compound is a key intermediate in various synthetic pathways, and ensuring its purity is critical for downstream applications in pharmaceutical and chemical manufacturing.[1] The described method is designed to separate this compound from its potential process-related impurities, including positional isomers, as well as degradation products that may form under stress conditions. The protocol provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale, detailed experimental procedures, and system suitability criteria to ensure reliable and reproducible results.
Introduction and Scientific Rationale
This compound (also known as o-nitrocumene) is an organic compound characterized by a nitro group adjacent to an isopropyl group on a benzene ring.[1] Its purity is paramount, as impurities can affect the yield, purity, and safety profile of subsequent products. The synthesis of this compound typically involves the nitration of cumene, a process that can lead to the formation of positional isomers such as 1-isopropyl-4-nitrobenzene (p-nitrocumene).[2][3] Therefore, a reliable analytical method must exhibit sufficient selectivity to resolve these closely related species.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds.[4][5] A Reversed-Phase (RP-HPLC) approach was selected for this analysis due to the non-polar, hydrophobic nature of this compound (LogP ≈ 2.71).[6] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[7][8] Non-polar analytes, like this compound, interact more strongly with the hydrophobic stationary phase and are retained longer, while more polar impurities elute earlier.[9]
A C18 (octadecyl) column is the most widely used stationary phase in reversed-phase chromatography, offering excellent hydrophobic retention and separation capabilities for a broad range of non-polar to moderately polar compounds.[10][11] The mobile phase, a gradient mixture of water and acetonitrile, allows for the effective elution of both the main analyte and any impurities with differing polarities. Gradient elution is crucial for stability-indicating assays as it provides the necessary peak capacity to resolve early-eluting polar degradants from the main analyte and late-eluting non-polar impurities.[12]
Detection is achieved using an Ultraviolet (UV) detector. The nitroaromatic structure of the analyte contains a chromophore that strongly absorbs UV radiation, enabling sensitive and accurate quantification.[13][14] A detection wavelength of 254 nm is commonly used for the analysis of nitroaromatic compounds and provides excellent sensitivity for this compound and its related impurities.[15][16]
This method is designed to be stability-indicating , meaning it can accurately measure the analyte of interest in the presence of its degradation products, process impurities, and excipients.[4][17] This is a critical requirement outlined by regulatory bodies like the ICH for methods used in stability studies of drug substances.[17]
Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Waters Alliance HPLC System or equivalent).[15]
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials with caps.
Chemicals and Reagents
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to ≥18.2 MΩ·cm).
-
Methanol (HPLC grade, for cleaning).
Chromatographic Conditions
All chromatographic parameters are summarized in the table below for clarity and ease of setup.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., YMC-Pack Pro, Cogent Phenyl Hydride, or equivalent)[10][16] |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This is the stock solution.
-
Note: This stock solution can be further diluted if necessary to establish linearity or for determining limits of detection and quantitation.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation protocol.
-
Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 0.5 mL of the filtrate.[18]
HPLC System Setup and Analysis Sequence
-
Set up the HPLC system according to the chromatographic conditions outlined in Table 1.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Set up the analysis sequence:
-
Inject the diluent (blank) once.
-
Inject the standard solution five times for system suitability determination.
-
Inject the sample solution(s) in duplicate.
-
Inject a standard solution after every 6-10 sample injections to monitor system drift.
-
Workflow Diagram
Caption: Logical workflow for the HPLC purity analysis of this compound.
Data Analysis and System Suitability
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a core tenet of creating a self-validating and trustworthy protocol.[4] Analyze five replicate injections of the standard solution and evaluate the following parameters against the acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% for five replicate injections |
| %RSD of Retention Time | ≤ 1.0% for five replicate injections |
Note: These criteria are typical starting points and may be tightened based on internal laboratory standards or specific regulatory requirements.
Purity Calculation
For the determination of purity, the area percent normalization method is commonly used. This method assumes that all impurities present in the sample have a similar UV response to the main analyte at the chosen wavelength.
The purity is calculated as follows:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Identify and disregard any peaks originating from the blank (diluent) and any peaks below the limit of quantitation (typically with a signal-to-noise ratio < 10).
Expected Results and Method Specificity
The method is expected to provide a sharp, well-resolved peak for this compound. Under the proposed conditions, the main analyte should elute with a significant retention time, well-separated from the solvent front. The gradient program is designed to elute potential polar degradation products early in the run, while ensuring that less polar impurities, such as the 1-isopropyl-4-nitrobenzene isomer, are resolved from the main peak. The specificity of a stability-indicating method is formally demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[4][5] The analysis of these stressed samples should show no co-elution of degradation peaks with the main analyte peak, which can be confirmed using a PDA detector to assess peak purity.
Conclusion
The RP-HPLC method described in this application note is simple, precise, and specific for the determination of purity of this compound. The use of a standard C18 column and a common mobile phase gradient makes this method easily transferable to most analytical laboratories. The inclusion of rigorous system suitability criteria ensures the reliability and consistency of the results obtained. This method is suitable for routine quality control analysis during manufacturing and for stability testing in research and development settings.
References
- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 2. CAS 1817-47-6: 1-Isopropyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 6526-72-3 [smolecule.com]
- 4. scispace.com [scispace.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chemscene.com [chemscene.com]
- 7. chromtech.com [chromtech.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. uhplcs.com [uhplcs.com]
- 10. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 11. jordilabs.com [jordilabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. longdom.org [longdom.org]
- 15. waters.com [waters.com]
- 16. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 17. web.vscht.cz [web.vscht.cz]
- 18. epa.gov [epa.gov]
Application Note: A Validated Protocol for the Laboratory Synthesis of 1-Isopropyl-2-nitrobenzene
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 1-Isopropyl-2-nitrobenzene (o-nitrocumene) via the electrophilic aromatic nitration of isopropylbenzene (cumene). The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction principles, critical safety measures, and a detailed, step-by-step methodology for synthesis, purification, and characterization. Emphasis is placed on explaining the causality behind experimental choices to ensure both safety and success.
Introduction and Strategic Overview
This compound is a valuable aromatic nitro compound that serves as a key building block in organic synthesis.[1] Its primary utility lies in its role as a precursor to 2-isopropylaniline, an intermediate used in the manufacturing of pharmaceuticals, agrochemicals, and polymers.[1]
The synthesis is achieved through the electrophilic aromatic substitution of cumene. This reaction, while classic, presents significant challenges in regioselectivity and safety.[1][2] The isopropyl substituent is an activating, ortho, para-directing group.[2] However, the bulkiness of the isopropyl group sterically hinders the ortho positions, leading to the preferential formation of the para isomer, 1-isopropyl-4-nitrobenzene. This protocol, therefore, addresses not only the nitration reaction itself but also the critical subsequent separation of the desired, minor ortho isomer from the major para product.
Reaction Mechanism and Regioselectivity
The nitration of cumene proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids.[2]
Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.
Step 2: Electrophilic Attack The electron-rich π-system of the cumene ring attacks the nitronium ion. The isopropyl group directs this attack to the ortho and para positions. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Aromatization A weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrocumene products.
Due to the steric bulk of the isopropyl group, the para position is more accessible to the incoming electrophile, making 1-isopropyl-4-nitrobenzene the major product.[2] The ratio of para to ortho isomers can be as high as 3:1.[2]
Caption: Mechanism of Electrophilic Aromatic Nitration of Cumene.
Critical Safety and Hazard Management
Nitration reactions are inherently hazardous due to their high exothermicity and the use of extremely corrosive and reactive materials.[3][4] Strict adherence to safety protocols is mandatory.
-
Extreme Corrosivity: The "mixed acid" (concentrated H₂SO₄ and HNO₃) is highly corrosive and can cause severe, deep chemical burns upon contact with skin or eyes.[3] It will also destroy clothing and other organic materials.
-
High Exothermicity: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a "thermal runaway," where the reaction rate increases uncontrollably, causing violent boiling, pressure buildup, and potential explosion.[4]
-
Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas, which is reddish-brown and has a sharp odor. Inhalation can cause severe respiratory irritation and delayed pulmonary edema.[3][5]
-
Oxidizing Hazard: Mixed acid is a powerful oxidizing agent and can react violently, potentially causing ignition or explosion upon contact with reducing agents or combustible materials.[5]
Mandatory Engineering Controls and Personal Protective Equipment (PPE):
-
Fume Hood: All steps must be performed in a certified chemical fume hood with a tested and reliable airflow.
-
Blast Shield: Use of a blast shield in front of the reaction apparatus is highly recommended.
-
Emergency Access: Ensure immediate access to an emergency eyewash station and safety shower.
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[3]
-
Gloves: Wear two pairs of acid-resistant gloves (e.g., a butyl or Viton outer glove with a nitrile inner glove).
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are mandatory.
-
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Properties |
| Isopropylbenzene (Cumene) | C₉H₁₂ | 120.19 | 60.1 g (70 mL) | Liquid, d=0.86 g/mL |
| Conc. Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 100 mL | Liquid, d=1.84 g/mL, highly corrosive |
| Conc. Nitric Acid (70%) | HNO₃ | 63.01 | 70 mL | Liquid, d=1.42 g/mL, highly corrosive, oxidizer |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~300 mL | Solvent for extraction |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~200 mL | For neutralization |
| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | ~100 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Drying agent |
| Ice | H₂O | 18.02 | ~1 kg | For cooling baths and quenching |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Step-by-Step Procedure
Part A: Nitration Reaction
-
Prepare Cooling Bath: Place a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel in a large ice-salt bath.
-
Prepare Mixed Acid: To the flask, add 100 mL of concentrated sulfuric acid. Begin stirring and cool the acid to below 5 °C.
-
Crucial Step: Slowly and carefully add 70 mL of concentrated nitric acid dropwise via the dropping funnel. The addition of nitric acid to sulfuric acid is exothermic. Maintain the internal temperature of the mixture between 0-10 °C throughout the addition.[2] Once the addition is complete, cool the mixed acid to below 5 °C.
-
Substrate Addition: Add 70 mL (60.1 g) of isopropylbenzene to the dropping funnel. Add the isopropylbenzene dropwise to the cold, stirring mixed acid at a rate that maintains the internal reaction temperature below 10 °C. This step is highly exothermic.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution will typically turn dark brown or red.
Part B: Workup and Extraction 6. Quenching: In a large beaker (2 L), prepare a slurry of approximately 800 g of crushed ice and 200 mL of water. 7. Crucial Step: While stirring the ice slurry vigorously, slowly pour the reaction mixture into the beaker. This will quench the reaction and dilute the acid. The crude product will separate as a dark, oily layer. 8. Extraction: Transfer the entire mixture to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts. 9. Washing: Wash the combined organic layers sequentially with:
- 100 mL of cold water
- 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid; watch for gas evolution!)
- 100 mL of brine
- Drying: Dry the organic layer over anhydrous magnesium sulfate, then gravity filter to remove the drying agent.
- Solvent Removal: Remove the dichloromethane using a rotary evaporator. The remaining dark oil is the crude product, consisting of a mixture of ortho-, para-, and a small amount of meta-nitrocumene.
Part C: Purification of this compound The significant difference in melting points between the ortho isomer (-9.5 °C) and the para isomer (~35 °C) allows for an efficient initial separation by fractional crystallization.[3][6] 12. Fractional Crystallization: Place the flask containing the crude oil in a freezer or cryocooler at -20 °C for several hours. The major para isomer will solidify. 13. Isolation of Ortho Isomer: Set up a Büchner funnel pre-chilled to a low temperature. Quickly filter the cold slurry to separate the solid p-nitrocumene from the liquid filtrate, which is now enriched in the desired o-nitrocumene. Wash the solid crystals with a minimal amount of ice-cold hexane to recover any trapped ortho isomer. 14. Final Purification: The liquid filtrate can be further purified by vacuum distillation. The boiling point of o-nitrocumene is 121 °C at 20 mmHg, while the p-isomer boils at a lower temperature under vacuum (e.g., 106-107 °C at 11 mmHg).[1][6] Careful fractional distillation will yield pure this compound.
Product Characterization
The identity and purity of the final product should be confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum of this compound is expected to show distinct signals.[1]
-
Aromatic Protons (4H): Four signals in the aromatic region (~7.2-7.8 ppm), likely appearing as complex multiplets due to spin-spin coupling.
-
Isopropyl Methine Proton (1H): A septet (~3.2 ppm) due to coupling with the six methyl protons.
-
Isopropyl Methyl Protons (6H): A doublet (~1.3 ppm) due to coupling with the single methine proton.
-
-
GC-MS: Can be used to confirm the molecular weight (165.19 g/mol ) and assess purity by comparing the retention times of the different isomers.
References
Troubleshooting & Optimization
Byproducts formed during the nitration of cumene
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of cumene. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, with a specific focus on understanding and controlling the formation of byproducts. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both success and safety in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the nitration of cumene, providing concise, technically grounded answers.
Q1: What are the expected major products from the mononitration of cumene?
A1: The nitration of cumene is a classic electrophilic aromatic substitution reaction. The isopropyl group on the cumene ring is an activating, ortho, para-directing group. Therefore, the primary products are ortho-nitrocumene and para-nitrocumene.[1] Due to the steric bulk of the isopropyl group, the para isomer is significantly favored over the ortho isomer. A typical reaction yields approximately 68% p-nitrocumene and 24-28% o-nitrocumene.[2]
Q2: Besides the main isomers, what are the most common byproducts and why do they form?
A2: Byproduct formation is a key challenge. The most common undesirable products include:
-
meta-Nitrocumene: Forms in very small amounts (1-2%) because the isopropyl group is weakly directing to the meta position.[2]
-
Dinitrated Cumene: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring. These compounds are often explosive and pose a significant safety hazard.[2][3]
-
Oxidation Products: The benzylic hydrogen in cumene is susceptible to oxidation, which can be promoted by hot, concentrated nitric acid. This can lead to the formation of byproducts such as acetophenone.[4]
-
Nitrophenols: These can arise from oxidation of the aromatic ring followed by nitration. They are acidic byproducts that must be removed during the work-up.[5]
Q3: How does temperature critically affect the product distribution and byproduct formation?
A3: Temperature is arguably the most critical parameter to control in this reaction. The nitration of aromatic compounds is a highly exothermic process.[6]
-
Low Temperatures (0-10°C): Favor the desired mononitration pathway and improve the regioselectivity, particularly for the para isomer.
-
High Temperatures (>40-50°C): Dramatically increase the rate of side reactions. The higher thermal energy allows the reaction to overcome the activation barriers for less favorable pathways, leading to a significant increase in the formation of dinitrated compounds and oxidation byproducts.[3] Uncontrolled temperature can lead to a thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably.
Q4: I observe a dark coloration or the formation of reddish-brown fumes in my reaction. What is the cause?
A4: Darkening of the reaction mixture, often to a dark red or brown, and the evolution of brown fumes (nitrogen dioxide, NO₂) are classic signs of oxidative side reactions. Concentrated nitric acid can act as an oxidizing agent, especially at elevated temperatures. This indicates that the reaction conditions are too harsh and that degradation of the starting material or products is occurring alongside the desired nitration. It is a signal to immediately ensure your cooling is efficient and that the addition of the nitrating agent is sufficiently slow.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the nitration of cumene.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Yield of Desired Mononitro-cumenes | Incomplete Reaction: Insufficient reaction time or temperature was too low. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time at the controlled temperature before quenching. Avoid arbitrarily increasing the temperature, as this will promote byproduct formation. |
| Product Loss During Work-up: The nitrocumene product is an oil and may not precipitate upon quenching. | Solution: If no solid forms when the reaction is poured onto ice, you must perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[5] Ensure you perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous phase. | |
| High Percentage of Dinitrated Byproducts | Excessive Temperature: The reaction exotherm was not adequately controlled. | Solution: Employ a more efficient cooling bath (e.g., ice-salt or dry ice/acetone). Ensure the nitrating mixture is pre-chilled and added very slowly (dropwise) with vigorous stirring to dissipate heat effectively.[7] |
| Incorrect Stoichiometry: An excess of nitric acid was used. | Solution: Use a stoichiometric amount or only a slight excess of nitric acid relative to cumene. To prevent dinitration, some industrial processes intentionally limit the conversion of cumene to around 90%.[2] | |
| Presence of Oxidation Byproducts (e.g., Acetophenone) | Harsh Reaction Conditions: High local temperatures ("hot spots") or overly concentrated acids. | Solution: Improve agitation to ensure uniform temperature and reagent concentration throughout the reaction vessel.[7] Use the standard mixed acid protocol (H₂SO₄/HNO₃) as sulfuric acid protonates the nitric acid, promoting the formation of the nitronium ion (NO₂⁺) over oxidative pathways.[8] |
| Acidic Residue in Final Product | Incomplete Neutralization: The work-up procedure failed to remove all sulfuric and nitric acid, or acidic byproducts like nitrophenols. | Solution: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes residual strong acids and converts acidic nitrophenols into their water-soluble sodium salts, which are then removed in the aqueous layer.[5] |
Section 3: Reaction Pathways and Data
Visualizing the reaction pathways provides a clearer understanding of the chemical transformations occurring.
Data Summary
The following table summarizes the typical product distribution from the mononitration of cumene under controlled conditions.
| Compound | Isomer Type | Typical Yield (%) | Notes |
| 4-Nitrocumene | para (Major Product) | 65 - 70% | Sterically favored product. |
| 2-Nitrocumene | ortho (Major Product) | 24 - 28% | Formation is sterically hindered by the isopropyl group.[1] |
| 3-Nitrocumene | meta (Byproduct) | 1 - 2% | Electronically disfavored.[2] |
| Dinitrocumenes | Byproduct | Variable (<1% - >10%) | Formation is highly dependent on temperature and stoichiometry.[2] |
| Oxidation Products | Byproduct | Variable | Indicates overly harsh reaction conditions. |
Reaction Mechanisms
Caption: Mechanism for the formation of ortho- and para-nitrocumene.
Caption: Simplified pathways for the formation of major byproducts.
Section 4: Experimental Protocol & Troubleshooting Workflow
This section provides a reliable, step-by-step protocol for the controlled mononitration of cumene, followed by a visual troubleshooting guide.
Protocol 1: Controlled Mononitration of Cumene
Safety Notice: This reaction is highly exothermic and uses concentrated, corrosive acids. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents & Equipment:
-
Cumene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice-salt bath
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Dichloromethane (or Diethyl Ether)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Reaction Setup: Equip a 250 mL three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to pre-cool.
-
Charge Cumene: Add 20.0 mL (approx. 0.14 mol) of cumene to the flask and begin stirring. Allow the cumene to cool to 0°C.
-
Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid while cooling the beaker in an ice-water bath.
-
Scientist's Note: Always add acid to acid slowly. This mixture is highly corrosive. Pre-chilling is essential to manage the heat of mixing.
-
-
Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred cumene over a period of 60-90 minutes.
-
Critical Control Point: Maintain the internal reaction temperature between 0°C and 5°C throughout the entire addition. Adjust the addition rate as necessary to control the exotherm.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's completion by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
Quenching: Slowly pour the cold reaction mixture into a separate beaker containing 200 g of crushed ice with vigorous stirring.
-
Scientist's Note: This step rapidly cools and dilutes the acid, effectively stopping the reaction.[5]
-
-
Extraction: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous layer with 3 x 50 mL portions of dichloromethane. Combine the organic layers.
-
Neutralization & Washing: Wash the combined organic layers sequentially with:
-
50 mL of cold water
-
2 x 50 mL of saturated sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas).
-
50 mL of saturated brine solution.
-
-
Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common nitration issues.
References
Technical Support Center: Troubleshooting Low Yield in 1-Isopropyl-2-nitrobenzene Synthesis
Welcome to the technical support guide for the synthesis of 1-Isopropyl-2-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. The synthesis, primarily achieved through the electrophilic aromatic nitration of cumene (isopropylbenzene), is a powerful but sensitive reaction. Low yields often stem from issues with reaction control, side reactions, or product purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities.
Troubleshooting Guide: Specific Experimental Issues
This section addresses targeted problems you may encounter during the synthesis.
Issue 1: My overall yield is significantly lower than expected.
Question: I've followed a standard nitration protocol for cumene, but my final isolated yield of this compound is very low. What are the most likely causes and how can I fix this?
Answer: Low yield in this synthesis is a common issue that can be traced back to several factors, primarily incomplete reaction, competing side reactions, or loss of product during workup.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Cause: Reaction temperature might be too low, or the reaction time too short. While low temperatures are crucial to prevent side reactions, excessively cold conditions can slow the kinetics to a crawl.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of the starting material (cumene) remains after the planned reaction time, consider extending the duration. A slight, carefully controlled increase in temperature may also be warranted, but this should be done cautiously while monitoring for byproduct formation.[2]
-
-
Oxidation of the Isopropyl Group: The benzylic carbon of the isopropyl group is susceptible to oxidation by the nitrating mixture, especially under harsh conditions.
-
Cause: High reaction temperatures or an overly concentrated nitrating mixture can lead to the oxidation of the isopropyl group, potentially forming 2-nitrobenzoic acid or other degradation products.[3]
-
Solution: The most critical factor is stringent temperature control.[2] Maintain the reaction temperature between -5 °C and 5 °C using an efficient cooling bath (e.g., ice-salt). Ensure the nitrating mixture is added dropwise to the substrate with vigorous stirring to prevent localized temperature spikes, or "hot spots".[1]
-
-
Polynitration: Formation of dinitrated products can occur if the reaction conditions are too forcing.
-
Cause: The initial product, this compound, is deactivated towards further electrophilic substitution, but a second nitration can occur at high temperatures or with a large excess of the nitrating agent.[4]
-
Solution: Use a molar ratio of nitric acid to cumene that is close to stoichiometric (e.g., 1:1 to 1.1:1).[2] Quench the reaction as soon as TLC indicates the consumption of the starting material to prevent over-reaction.
-
-
Loss During Workup: Significant amounts of product can be lost during the quenching and extraction phases.
-
Cause: Improper quenching can lead to product degradation. Emulsion formation during extraction can also trap the product.
-
Solution: Always quench the reaction by pouring the acidic mixture slowly onto a large volume of crushed ice with vigorous stirring.[1] This effectively dilutes the acid and dissipates the heat of dilution. During extraction, if emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them. Ensure you perform multiple extractions with the organic solvent to maximize recovery.
-
Issue 2: My final product is an impure mixture of isomers.
Question: My NMR analysis shows that I have a mixture of ortho-, para-, and possibly meta-nitrocumene. How can I improve the selectivity for the ortho-isomer (this compound) and purify my product?
Answer: This is the central challenge in this synthesis. The isopropyl group is an ortho, para-director in electrophilic aromatic substitution, and the para-isomer is often the major product due to sterics.[5]
Controlling Regioselectivity:
-
Steric Hindrance: The bulky isopropyl group sterically hinders the ortho positions, favoring substitution at the para position. The typical para/ortho ratio for the nitration of cumene can range from 2.5 to 3.0.[5]
-
Alternative Catalysts: While the traditional mixed-acid system (HNO₃/H₂SO₄) is common, research into solid acid catalysts like MoO₃/SiO₂ has shown promise in improving regioselectivity towards the para-isomer, 4-nitrocumene.[6][7] For specific ortho-synthesis, the mixed-acid system remains standard, and the focus shifts to purification.
Purification Strategies for Isomer Separation:
The separation of nitrocumene isomers is difficult due to their similar physical properties.
| Isomer | Molecular Formula | Molecular Weight | Boiling Point |
| This compound (ortho) | C₉H₁₁NO₂ | 165.19 g/mol | ~238 °C (est.) |
| 1-Isopropyl-3-nitrobenzene (meta) | C₉H₁₁NO₂ | 165.19 g/mol | ~245 °C (est.) |
| 1-Isopropyl-4-nitrobenzene (para) | C₉H₁₁NO₂ | 165.19 g/mol | ~262 °C (est.) |
-
Fractional Vacuum Distillation: This is the most common industrial method. Due to the high boiling points, distillation must be performed under reduced pressure to prevent thermal decomposition. A column with high theoretical plates is required for efficient separation.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate with a very low percentage of ethyl acetate) is typically used. The less polar para-isomer will usually elute before the more polar ortho-isomer.
-
Adsorptive Separation: Specialized techniques using adsorbents like type X or type Y zeolites can selectively adsorb certain isomers, allowing for their separation from a mixture.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: The nitration of cumene is a classic electrophilic aromatic substitution (EAS) reaction. The process occurs in two main stages:
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺) , which is the true electrophile.[9][10]
-
Electrophilic Attack: The electron-rich π-system of the cumene ring attacks the electrophilic nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Restoration of Aromaticity: A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromatic π-system and yielding the final nitrocumene product.[9]
Caption: Figure 1: Mechanism of Cumene Nitration.
Q2: How critical is temperature control, and what happens if the reaction gets too hot?
A2: Temperature control is arguably the most critical parameter in this synthesis. Nitration reactions are highly exothermic, and poor temperature management can lead to a dangerous runaway reaction.[1] An uncontrolled temperature increase will drastically lower your yield of the desired product due to:
-
Increased Polynitration: Higher temperatures provide the activation energy needed for a second nitration.[4]
-
Oxidation Side Reactions: The powerful oxidizing nature of nitric acid is enhanced at elevated temperatures, leading to the degradation of the starting material and product.[2]
-
Reduced Selectivity: Temperature can influence the isomer distribution, often favoring the formation of undesired byproducts.
Q3: What are some alternative or "greener" nitrating agents I could consider?
A3: The traditional mixed-acid system (HNO₃/H₂SO₄) is effective but generates significant corrosive waste.[3] Modern chemistry seeks more environmentally benign methods. Some alternatives include:
-
Solid Acid Catalysts: Using solid acid catalysts like zeolites or supported metal oxides (e.g., MoO₃/SiO₂) can facilitate the reaction, often with improved selectivity and easier separation, reducing liquid acid waste.[6][7]
-
Nitric Acid on Silica Gel: This solid-supported reagent can be a milder and more selective nitrating system, reducing the formation of byproducts.[2]
-
Nitronium Salts: Stable nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) can be used in organic solvents, offering a different reaction environment that can sometimes improve selectivity.
Q4: My reaction mixture turned dark brown/red. Is this normal?
A4: The evolution of brown or reddish-brown fumes (Nitrogen Dioxide, NO₂) and a darkening of the reaction mixture are often signs that the reaction temperature is too high or the rate of addition of the nitrating agent is too fast.[2] NO₂ is formed from the decomposition of nitric acid at elevated temperatures and is indicative of undesirable oxidative side reactions. If you observe this, you should immediately slow or stop the addition of the nitrating agent and ensure your cooling system is functioning effectively.
Experimental Protocols
Protocol 1: Standard Laboratory Synthesis of Nitrocumene
Safety Precaution: This reaction involves highly corrosive and strong oxidizing agents. It is highly exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure an ice bath for quenching is readily available.
Materials:
-
Cumene (isopropylbenzene)
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Dichloromethane (or other suitable organic solvent)
-
Crushed Ice
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to -5 °C, slowly and carefully add concentrated sulfuric acid (1.2 molar equivalents) to concentrated nitric acid (1.05 molar equivalents) with gentle stirring. Keep this mixture cold.[2]
-
Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve cumene (1.0 molar equivalent) in dichloromethane. Cool this solution to 0 °C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred cumene solution. Critically, monitor the internal temperature and maintain it between 0 °C and 5 °C throughout the addition.[5] The addition should take approximately 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC until the starting cumene spot has been consumed.
-
Workup (Quenching): Pour the reaction mixture slowly and carefully onto a large volume of crushed ice in a beaker with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution!), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product (a mixture of isomers).
-
Purification: Purify the crude oil via fractional vacuum distillation or column chromatography as previously described.
Caption: Figure 2: A logical workflow for diagnosing low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. US4270013A - Process for the separation of nitrotoluene isomers - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cumene can be nitrated using a mixture of concentrated nitric and sulfuri.. [askfilo.com]
Technical Support Center: Purification of Crude 1-Isopropyl-2-nitrobenzene
Welcome to the technical support center for the purification of crude 1-isopropyl-2-nitrobenzene (o-nitrocumene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers validated protocols to ensure the integrity and success of your experiments.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section helps you characterize your crude product and select an appropriate purification strategy.
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile is dictated by the synthesis method, which is typically the electrophilic nitration of cumene (isopropylbenzene).[1][2] The most common impurities you will encounter are:
-
Positional Isomers: The primary impurities are the other regioisomers formed during nitration. The isopropyl group is an ortho-, para-directing activator, meaning you will have significant amounts of 4-isopropyl-1-nitrobenzene (para) and smaller amounts of 3-isopropyl-1-nitrobenzene (meta) .[1]
-
Unreacted Starting Material: Residual cumene (isopropylbenzene) is almost always present.
-
Dinitrated Products: If reaction conditions, particularly temperature, are not strictly controlled, dinitrated species can form.[3][4]
-
Acidic Residues: Traces of the nitrating agents, such as nitric acid and sulfuric acid, may persist after the initial workup.[5]
-
Oxidation Byproducts: Vigorous reaction conditions can lead to the oxidation of the isopropyl group, potentially forming compounds like 2-nitrobenzoic acid.[2]
Q2: How do I choose the best primary purification technique?
A2: The optimal technique depends on the impurity profile, the scale of your reaction, and the desired final purity. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: What are the key physical properties I need to know for purification?
A3: Understanding the physical properties of your target compound and its main isomers is critical for designing a separation strategy.
| Compound | CAS No. | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (ortho) | 6526-72-3 | 165.19 | ~182-183 °C (at 760 mmHg) |
| 1-Isopropyl-3-nitrobenzene (meta) | 6526-74-5 | 165.19 | ~224.4 °C (at 760 mmHg)[6] |
| 1-Isopropyl-4-nitrobenzene (para) | 1817-47-6 | 165.19 | ~238-239 °C (at 760 mmHg) |
| Cumene (Isopropylbenzene) | 98-82-8 | 120.19 | ~152 °C (at 760 mmHg) |
Data compiled from various chemical suppliers and databases.[7][8][9]
Section 2: Troubleshooting Fractional Vacuum Distillation
Fractional distillation is often the first choice for larger scales, aiming to remove lower-boiling starting material and higher-boiling isomers. Due to the high boiling points, vacuum distillation is mandatory.
Q4: My product seems to be decomposing in the distillation flask, turning dark and giving a low yield. What is happening?
A4: This is a classic sign of thermal decomposition. Nitroaromatic compounds can be thermally unstable, especially at the high temperatures required for atmospheric distillation.[10][11][12] The presence of residual acid can catalyze this decomposition.
Causality: At temperatures approaching 200°C or higher, the C-NO₂ bond can undergo homolytic cleavage, and intramolecular rearrangements can occur, leading to degradation and polymerization.[10][13][14]
Solutions:
-
Mandatory Preliminary Wash: Before distilling, thoroughly wash your crude product with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water, and finally a brine solution to remove all acidic residues. Dry the organic layer completely with an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Use High Vacuum: A good vacuum (e.g., <10 mmHg) is essential. This significantly lowers the boiling point, allowing distillation at a much safer temperature, thereby minimizing thermal stress on the molecule.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure even heating. Never heat the distillation flask to dryness, as this can concentrate potentially explosive dinitrated impurities.[3]
Q5: I'm getting poor separation between the ortho and para isomers. How can I improve the efficiency of my fractional distillation?
A5: Poor separation indicates that your distillation column does not have enough theoretical plates to resolve components with close boiling points.[3]
Solutions:
-
Use an Efficient Column: A simple Vigreux column may be insufficient.[3] Use a packed column (e.g., with Raschig rings or metal sponge) of adequate length (at least 30-50 cm).
-
Control the Distillation Rate: A slow, steady distillation rate is crucial for establishing the vapor-liquid equilibrium on each theoretical plate.[15] Aim for a rate of about 1-2 drops per second at the condenser takeoff.
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to prevent heat loss and maintain a proper temperature gradient.[15]
-
Monitor Temperature Closely: The head temperature should remain stable during the collection of a pure fraction. A fluctuating temperature indicates poor separation or the start of a new fraction.[16]
Section 3: Troubleshooting Column Chromatography
Column chromatography is the method of choice for achieving high purity, especially for separating positional isomers on a smaller scale.
Q6: My ortho and para isomers are co-eluting or showing very poor separation on the column. What's wrong with my mobile phase?
A6: This is a common problem due to the similar polarity of the isomers. Your mobile phase is likely too polar, moving both compounds up the column too quickly without allowing for differential interaction with the stationary phase.
Causality: Separation of positional isomers relies on subtle differences in their dipole moments and steric profiles, which influence their adsorption onto the silica gel. The para isomer is generally less polar than the ortho isomer. A non-polar solvent system is required to exploit this small difference.
Solutions:
-
Use a Non-Polar Solvent System: Start with a very non-polar mobile phase, such as pure hexanes or a high hexanes/ethyl acetate ratio (e.g., 99:1 or 98:2).
-
Perform Gradient Elution: Begin with a non-polar solvent like hexanes and gradually increase the polarity by slowly adding small percentages of ethyl acetate or dichloromethane. This will elute the less polar para isomer first, followed by the ortho isomer.
-
Consider a Different Stationary Phase: While silica gel is standard, for very difficult separations, consider using a stationary phase designed for aromatic compounds, such as a phenyl-bonded phase, which can offer different selectivity based on π-π interactions.[17][18]
Protocol: High-Resolution Flash Column Chromatography
-
Column Packing: Dry pack a column with silica gel (230-400 mesh). Wet the silica with your starting mobile phase (e.g., 100% hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your column.
-
Elution:
-
Begin eluting with 100% hexanes, collecting fractions. The less-polar para isomer should elute first.
-
Monitor the fractions carefully using Thin Layer Chromatography (TLC).
-
Once the first isomer has eluted, gradually increase the mobile phase polarity (e.g., to 99:1 hexanes:ethyl acetate, then 98:2, etc.) to elute the target ortho isomer.
-
-
Analysis: Combine the pure fractions based on TLC analysis and remove the solvent under reduced pressure.
Caption: Workflow for flash column chromatography.
Section 4: Troubleshooting Recrystallization
While this compound is a liquid at room temperature, recrystallization can sometimes be used if the crude product solidifies upon cooling or if a derivative is being purified.
Q7: I've cooled my solution, but no crystals are forming. How can I induce crystallization?
A7: Crystal formation requires nucleation, which can sometimes be slow to start.[19]
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.[20]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
Cool to a Lower Temperature: If cooling to room temperature is insufficient, place the flask in an ice-water bath, and if necessary, an ice-salt or dry ice/acetone bath for even lower temperatures.[19]
-
Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to boil off some of the solvent to re-saturate the solution, then attempt to cool it again.[21]
Q8: My recrystallized product is oily and doesn't seem pure. What went wrong?
A8: This phenomenon, known as "oiling out," occurs when the saturated solution cools to a temperature above the melting point of the solid, causing it to come out of solution as a liquid instead of a solid crystal. It can also happen if the impurity concentration is too high.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add slightly more solvent than before to lower the saturation point, then allow it to cool much more slowly.[22]
-
Choose a Different Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.[20]
-
Perform a Pre-Purification Step: If the crude material is very impure, "oiling out" is common. Perform a preliminary purification by distillation or chromatography to remove the bulk of the impurities before attempting recrystallization.
Section 5: Safety & Handling
Q9: What are the primary safety concerns when handling this compound and its purification solvents?
A9: Safety is paramount. Always consult the Safety Data Sheet (SDS) for any chemical before use.[23][24]
-
Toxicity: Nitroaromatic compounds are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[7][25] They are also suspected carcinogens and may cause damage to organs through prolonged exposure.[24]
-
Flammability: The solvents used (hexanes, ethyl acetate) are highly flammable. Ensure there are no ignition sources nearby.
-
Explosion Risk: While mononitro compounds are generally stable, dinitrated impurities can be explosive, especially when heated.[3] Never distill to dryness.
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles/face shield.[7][25][26]
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhaling vapors.[23][25]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 3. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. 2-Nitrocumene (CAS 6526-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemscene.com [chemscene.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Minsky DTIC [dtic.minsky.ai]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Purification [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. welch-us.com [welch-us.com]
- 18. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Home Page [chem.ualberta.ca]
- 22. youtube.com [youtube.com]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. fishersci.com [fishersci.com]
- 26. 1-ISOPROPYL-4-NITROBENZENE - Safety Data Sheet [chemicalbook.com]
Preventing dinitration during the synthesis of 1-Isopropyl-2-nitrobenzene
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-isopropyl-2-nitrobenzene (o-nitrocumene). It provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of preventing dinitration and controlling regioselectivity during the nitration of isopropylbenzene (cumene).
Introduction: The Challenge of Selective Mononitration
The synthesis of this compound is a critical step in the production of various pharmaceutical intermediates, most notably 2-isopropylaniline.[1] The standard method involves the electrophilic aromatic substitution of cumene using a nitrating mixture, typically concentrated nitric and sulfuric acids.[1][2] While effective, this reaction is often complicated by the formation of multiple products.
The isopropyl group is an activating, ortho, para-directing substituent.[3][4][5] This means it increases the rate of electrophilic attack on the benzene ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions adjacent (ortho) and opposite (para) to it. The primary challenge lies in achieving selective mononitration at the desired ortho position while minimizing the formation of the para-isomer and, more critically, the dinitrated byproducts.
This guide will address the key factors influencing the outcome of this reaction and provide practical solutions to optimize the synthesis for the desired product.
Troubleshooting & FAQs: Preventing Dinitration and Controlling Isomer Ratios
Here we address common issues encountered during the synthesis of this compound.
Q1: My reaction is producing a significant amount of dinitrated products. What are the primary causes and how can I prevent this?
A1: The formation of dinitrated products, such as 5-isopropyl-2-methyl-1,3-dinitrobenzene, is a common issue arising from the over-nitration of the activated cumene ring. The initial mononitration product is still susceptible to further electrophilic attack. The primary factors contributing to dinitration are:
-
Excessive Nitrating Agent: Using a large excess of the nitrating mixture (HNO₃/H₂SO₄) significantly increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards dinitration.
-
High Reaction Temperature: Nitration reactions are exothermic. Elevated temperatures increase the reaction rate, often uncontrollably, leading to multiple nitrations.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mononitration is complete provides more opportunity for the formation of dinitrated byproducts.
Troubleshooting Steps:
-
Stoichiometric Control of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to cumene. A slight excess of nitric acid (e.g., 20%) is often sufficient for complete mononitration.[6]
-
Temperature Management: Maintain a low reaction temperature, typically between 0°C and 15°C, by using an ice bath.[6][7] This helps to control the reaction rate and selectivity.
-
Controlled Addition: Add the nitrating mixture dropwise to the cumene solution with vigorous stirring. This ensures localized heat dissipation and prevents a rapid increase in temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time for maximizing the yield of the mononitro product.
Q2: The major product of my synthesis is 1-isopropyl-4-nitrobenzene (p-nitrocumene), but I need the ortho-isomer. How can I improve the ortho/para ratio?
A2: The formation of the para-isomer as the major product is expected due to steric hindrance.[3][4] The bulky isopropyl group physically obstructs the approach of the nitronium ion to the adjacent ortho positions, making attack at the less hindered para position more favorable.[4][8] As the size of the alkyl substituent increases, attack at the ortho position becomes more difficult.[8]
Strategies to Influence the Ortho/Para Ratio:
-
Choice of Nitrating Agent: While mixed acid is standard, exploring alternative nitrating systems can sometimes influence isomer distribution. However, for isopropylbenzene, the steric effect is a dominant factor.
-
Catalyst Systems: Some research has explored the use of solid acid catalysts, such as zeolites, to influence regioselectivity in aromatic nitrations, often favoring the para isomer.[9]
-
Protective Group Strategy (Advanced): In some syntheses, a temporary "blocking" group can be introduced at the para position to force substitution at the ortho positions. This group is then removed in a subsequent step. For instance, sulfonation can be used to introduce a sulfonic acid group at the para position, which can later be removed by treatment with dilute acid and heat.[10]
Q3: Are there alternative synthetic routes to this compound that can avoid the challenges of direct nitration?
A3: Yes, multi-step synthetic pathways can offer better control over the final product, although they may be more complex. One common alternative involves:
-
Friedel-Crafts Acylation: React benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone. This avoids the carbocation rearrangement that would occur with n-propyl halides.
-
Reduction: Reduce the ketone group of propiophenone to a propyl group using a method like the Clemmensen or Wolff-Kishner reduction. This yields n-propylbenzene.
-
Nitration: The nitration of n-propylbenzene will still produce a mixture of ortho and para isomers, but it avoids the initial challenges of isopropylbenzene nitration.
-
Isomer Separation: The final mixture of nitrated products will need to be separated, typically by fractional distillation or chromatography.
It is important to note that direct Friedel-Crafts alkylation with 1-chloropropane would lead to the formation of isopropylbenzene due to a hydride shift in the primary carbocation intermediate.[10]
Experimental Protocols
Protocol 1: Controlled Mononitration of Isopropylbenzene
This protocol is optimized to favor the formation of mononitrocumenes while minimizing dinitration.
Materials:
-
Isopropylbenzene (Cumene)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Methylene Chloride (Dichloromethane)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice-salt bath
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid in an ice-salt bath to 0-5°C.
-
Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C. This creates the nitrating mixture.
-
In a separate flask, dissolve 10 mL of isopropylbenzene in 20 mL of methylene chloride and cool the solution in the ice bath.
-
Add the nitrating mixture dropwise to the isopropylbenzene solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15°C.[6]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product will be a mixture of ortho- and para-nitrocumene. This mixture can be separated by fractional distillation under reduced pressure or by column chromatography.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-15°C | Minimizes dinitration and side reactions.[6] |
| HNO₃ to Cumene Ratio | ~1.2:1 molar ratio | Provides a slight excess for complete mononitration without promoting dinitration.[6] |
| H₂SO₄ to Cumene Ratio | ~2:1 molar ratio | Acts as a catalyst and dehydrating agent.[6] |
| Addition Rate | Slow, dropwise | Controls the exothermic reaction and maintains low temperature. |
| Reaction Time | ~1 hour post-addition | Sufficient for mononitration; longer times risk dinitration. |
Visualizing the Reaction Pathway
The following diagram illustrates the electrophilic aromatic substitution mechanism for the mononitration of isopropylbenzene, highlighting the formation of the major ortho and para products.
Caption: Mononitration of Isopropylbenzene.
Logical Troubleshooting Workflow
This flowchart provides a step-by-step guide to troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting Workflow for Nitration.
References
- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. brainly.in [brainly.in]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Definitive Guide to the Spectroscopic Validation of 1-Isopropyl-2-nitrobenzene
In the field of synthetic chemistry, particularly in drug development and materials science, the unambiguous structural confirmation of molecular intermediates is paramount. The nitration of cumene (isopropylbenzene) is a classic electrophilic aromatic substitution, but one that presents a significant challenge: regioselectivity. The reaction inevitably produces a mixture of ortho, meta, and para isomers, namely 1-isopropyl-2-nitrobenzene, 1-isopropyl-3-nitrobenzene, and 1-isopropyl-4-nitrobenzene. Isolating the desired ortho isomer, a key building block for compounds like 2-isopropylaniline, necessitates a robust and multi-faceted analytical approach.[1]
This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively validate the structure of this compound against its common isomers. We will move beyond simple data reporting to explain the underlying principles—the electronic and steric influences—that give each isomer a unique spectroscopic fingerprint.
The Analytical Challenge: Distinguishing Positional Isomers
The core challenge lies in the subtle structural differences among the three isomers. All share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ), rendering simple mass determination insufficient.[2] The differentiation rests entirely on the relative positions of the isopropyl and nitro groups on the benzene ring, a difference that profoundly impacts the electronic environment and symmetry of the molecule. A multi-technique approach is therefore not just recommended, but essential for irrefutable validation.
Caption: High-level workflow for synthesis and validation.
¹H NMR Spectroscopy: The Litmus Test for Substitution Pattern
Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for determining substitution patterns on a benzene ring. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic effects of the substituents.
The nitro group (—NO₂) is a strong electron-withdrawing group, exerting its influence through both resonance and inductive effects. This deshields the protons on the ring, shifting them downfield (to higher ppm values). The effect is most pronounced at the ortho and para positions. Conversely, the isopropyl group is a weak electron-donating group.
Expected Spectrum for this compound (Ortho Isomer): Due to the proximity of the bulky isopropyl and nitro groups, we anticipate a complex, crowded aromatic region. All four aromatic protons are chemically distinct, leading to four separate signals. The proton ortho to the nitro group and adjacent to the isopropyl group (H-3) will be significantly deshielded. Steric hindrance between the two adjacent groups may cause some out-of-plane twisting, slightly altering the expected electronic effects.
Comparative Analysis: The key to identification lies in the distinct patterns of the aromatic region for each isomer.
-
Ortho (1,2-disubstituted): Four distinct multiplets in the aromatic region.
-
Meta (1,3-disubstituted): Often shows one proton as a near-singlet (H-2, between the two groups), with other protons showing complex splitting.
-
Para (1,4-disubstituted): The highest symmetry of the three. It will show two distinct signals, each integrating to 2H, appearing as a classic pair of doublets (an AA'BB' system). This simple pattern makes the para isomer the easiest to identify and rule out.
Caption: Structural isomers leading to different NMR symmetries.
Table 1: Comparative ¹H NMR Data (Aromatic & Isopropyl Protons)
| Compound | Aromatic Protons (δ, ppm) | Isopropyl -CH (δ, ppm) | Isopropyl -CH₃ (δ, ppm) |
| This compound | 7.76 (dd, 1H), 7.51 (td, 1H), 7.37 (td, 1H), 7.29 (dd, 1H) | 3.29 (septet, 1H) | 1.25 (d, 6H) |
| 1-Isopropyl-3-nitrobenzene | 8.04 (t, 1H), 7.82 (dd, 1H), 7.53 (dd, 1H), 7.45 (t, 1H) | 3.09 (septet, 1H) | 1.29 (d, 6H) |
| 1-Isopropyl-4-nitrobenzene | 8.14 (d, 2H), 7.38 (d, 2H) | 3.03 (septet, 1H) | 1.29 (d, 6H) |
Data sourced from the Spectral Database for Organic Compounds (SDBS). Values are representative and may vary slightly based on solvent and concentration.
The data clearly shows that only the para isomer gives the simple 2H doublet pattern. The ortho isomer is distinguished from the meta by the specific chemical shifts and coupling patterns in the 7.2-7.8 ppm range.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information. The chemical shifts of the aromatic carbons are also highly dependent on the electronic environment. The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded, but its signal is often broadened or of low intensity.
Expected Spectrum for this compound: Due to the lack of symmetry, all 9 carbon atoms are unique, and we expect to see 6 distinct signals in the aromatic region and 3 in the aliphatic region (one for the methine -CH and one for the two equivalent methyl -CH₃ carbons of the isopropyl group, plus the ipso-carbon attached to the isopropyl group).
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | Aromatic Carbons (δ) | Isopropyl -CH (δ) | Isopropyl -CH₃ (δ) |
| This compound | 148.9, 145.4, 132.8, 127.3, 126.9, 123.6 | 28.5 | 23.6 |
| 1-Isopropyl-3-nitrobenzene | 148.3, 148.1, 134.4, 129.0, 122.0, 118.1 | 34.4 | 23.8 |
| 1-Isopropyl-4-nitrobenzene | 153.2, 146.7, 127.1, 123.5 | 34.2 | 23.7 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The number of distinct aromatic signals immediately differentiates the isomers. The ortho isomer shows 6 signals, the meta shows 6, and the highly symmetric para isomer shows only 4 (two quaternary and two protonated carbons). The specific chemical shifts of the aromatic carbons provide the final confirmation to distinguish between the ortho and meta isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is excellent for confirming the presence of key functional groups. While it cannot reliably distinguish between positional isomers on its own, it serves as a crucial quality check. For all three isomers, we expect to see:
-
Strong, characteristic N—O stretching vibrations for the nitro group, typically appearing as two distinct bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (just below 3000 cm⁻¹).
-
C=C stretching vibrations within the aromatic ring (approx. 1600-1450 cm⁻¹).
The "fingerprint" region (below 1000 cm⁻¹) will differ for each isomer due to unique C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern.
Table 3: Key Comparative FT-IR Data (cm⁻¹)
| Compound | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | C-H Bending (Fingerprint Region) |
| This compound | ~1526 | ~1360 | ~791, 745 |
| 1-Isopropyl-3-nitrobenzene | ~1528 | ~1350 | ~806, 679 |
| 1-Isopropyl-4-nitrobenzene | ~1520 | ~1346 | ~856, 835 |
Data sourced from NIST Chemistry WebBook and SDBS.[3][4]
The presence of the strong nitro group absorptions confirms successful nitration. The distinct pattern in the fingerprint region, when compared against a known standard, provides supporting evidence for the ortho-substituted structure.
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural clues through fragmentation patterns. As isomers, all three compounds will show the same molecular ion peak (M⁺) at an m/z of 165.
The primary diagnostic fragmentation pathway involves the loss of a methyl group (•CH₃) from the isopropyl moiety to form a stable benzylic cation. This results in a prominent base peak at m/z 150 (M-15). Further fragmentation can occur, but the M⁺ and (M-15)⁺ peaks are the most characteristic features for all three isomers.
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 165 | 150 | 119, 104, 91, 77 |
| 1-Isopropyl-3-nitrobenzene | 165 | 150 | 120, 104, 91, 77 |
| 1-Isopropyl-4-nitrobenzene | 165 | 150 | 120, 104, 91, 77 |
Data sourced from NIST Chemistry WebBook and SDBS.[5][6]
While MS alone cannot distinguish the isomers, it is an indispensable tool to confirm the molecular weight of the isolated compound is correct (165 amu) and that the basic isopropyl-nitrobenzene structure is present, as evidenced by the characteristic loss of a methyl group.
Experimental Protocols
Scientific integrity demands reproducible and standardized methodologies. The following protocols outline the standard procedures for acquiring the data discussed.
1. Sample Preparation for NMR Spectroscopy
-
Requirement: Accurately weigh 10-20 mg of the isolated compound.
-
Procedure:
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.
-
An internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to define the 0 ppm reference point.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflection (ATR) is recommended for its simplicity and minimal sample preparation.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe after analysis.
-
3. Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: Typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into the GC inlet. The GC will separate the analyte from any residual solvent or impurities before it enters the MS source.
-
The mass spectrometer is typically operated in EI mode with a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.
-
The mass analyzer scans a predefined range (e.g., m/z 40-400) to detect the molecular ion and all fragment ions.
-
Conclusion
The structural validation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. While Mass Spectrometry confirms the molecular formula and FT-IR verifies the essential functional groups, it is the profound diagnostic power of NMR spectroscopy that allows for the unambiguous differentiation from its meta and para isomers. The unique number of signals, chemical shifts, and coupling patterns observed in both ¹H and ¹³C NMR spectra provide an irrefutable fingerprint for the ortho-substitution pattern, grounding the identity of this critical synthetic intermediate in solid, reproducible data.
References
A Comparative Guide to the Reactivity of Isopropylnitrobenzene Isomers: Ortho, Meta, and Para
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-isopropylnitrobenzene, delving into the electronic and steric factors that govern their behavior in key aromatic substitution reactions. We will explore the theoretical underpinnings of their reactivity and provide a practical experimental framework for their analysis.
The Foundational Principles: Electronic and Steric Effects in Aromatic Systems
The reactivity of a substituted benzene ring is fundamentally dictated by the electronic nature and spatial arrangement of its substituents. In the case of isopropylnitrobenzene isomers, we have a dynamic interplay between an activating alkyl group and a deactivating nitro group.
The Isopropyl Group (-CH(CH₃)₂): An Activating Ortho-, Para-Director
The isopropyl group is an alkyl substituent that activates the benzene ring towards electrophilic aromatic substitution (EAS).[1] It donates electron density to the ring primarily through an inductive effect, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[2] This electron donation increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. By stabilizing the transition states for ortho and para attack more than for meta attack, the isopropyl group directs incoming electrophiles to the ortho and para positions.[3]
However, the isopropyl group is sterically bulky. This steric hindrance can impede the approach of an electrophile to the adjacent ortho positions, often leading to a preference for the less hindered para position.[4][5]
The Nitro Group (-NO₂): A Deactivating Meta-Director
Conversely, the nitro group is a potent deactivating group.[6] It withdraws electron density from the aromatic ring through both a strong inductive effect and a resonance effect.[3] This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles.[7] The resonance structures of nitrobenzene show a buildup of positive charge at the ortho and para positions, making these sites particularly unattractive to an incoming electrophile.[3] Consequently, electrophilic attack is directed to the meta position, which is comparatively less deactivated.[6]
In the context of nucleophilic aromatic substitution (SNAr), the nitro group's electron-withdrawing nature becomes an asset. It can stabilize the negatively charged intermediate (the Meisenheimer complex), thereby activating the ring for nucleophilic attack, especially when positioned ortho or para to a leaving group.[8][9]
Reactivity in Electrophilic Aromatic Substitution (EAS)
When an isopropylnitrobenzene isomer is subjected to an electrophilic attack (e.g., nitration, halogenation), the outcome is determined by the combined influence of the two substituents.
A Qualitative Comparison
-
Para-Isopropylnitrobenzene: In this isomer, the activating isopropyl group and the deactivating nitro group are in a para relationship. The isopropyl group directs incoming electrophiles to its ortho positions (which are meta to the nitro group). The nitro group directs to its meta positions (which are ortho to the isopropyl group). The directing effects are therefore synergistic, favoring substitution at the positions ortho to the isopropyl group. However, due to the steric bulk of the isopropyl group, the reaction rate at these positions will be somewhat diminished.
-
Ortho-Isopropylnitrobenzene: Here, the two groups are adjacent. The isopropyl group directs to its ortho (adjacent to the nitro group and sterically hindered) and para positions. The nitro group directs to its meta positions (one of which is the para position relative to the isopropyl group). The directing effects are somewhat conflicting. Steric hindrance from the ortho isopropyl group will be a major factor, likely disfavoring substitution at the adjacent position.
-
Meta-Isopropylnitrobenzene: In this case, the isopropyl group directs to its ortho and para positions. The nitro group directs to its meta positions (one of which is the other ortho position relative to the isopropyl group, and the other is between the two groups). The position between the two substituents is highly sterically hindered. The other positions are activated by the isopropyl group and not strongly deactivated by the nitro group (as they are meta to it). This isomer is likely to be the most reactive of the three in EAS, as the activating effect of the isopropyl group is directed to positions that are not strongly deactivated by the nitro group.
Predicted Reactivity and Product Distribution
| Isomer | Predicted Relative Reactivity in EAS | Major Predicted Product(s) of Nitration | Rationale |
| Meta | Highest | 2,5-Diisopropyl-1-nitrobenzene & 3,4-Diisopropyl-1-nitrobenzene | The activating isopropyl group directs to positions that are meta to the deactivating nitro group, leading to a less deactivated ring overall. |
| Para | Intermediate | 2,4-Diisopropyl-1-nitrobenzene | The isopropyl group directs to positions meta to the nitro group, but the overall deactivation of the ring is greater than in the meta isomer. |
| Ortho | Lowest | 3,4-Diisopropyl-1-nitrobenzene | Significant steric hindrance from the adjacent isopropyl and nitro groups, and conflicting directing effects, lead to the lowest reactivity. |
Mechanistic Visualization
The stability of the arenium ion intermediate is key to understanding the directing effects. The following diagram illustrates the intermediates for an electrophilic attack on para-isopropylnitrobenzene.
Caption: Arenium ion intermediates in EAS of para-isopropylnitrobenzene.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, a leaving group (like a halide) must be present on the ring. The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[9] Let's consider the reactivity of hypothetical chloro-isopropylnitrobenzene isomers.
A Qualitative Comparison
-
Ortho- and Para- Chloro-isopropylnitrobenzene: In these isomers, the nitro group is ortho or para to the chlorine (leaving group). The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[8] The isopropyl group, being electron-donating, will have a slight deactivating effect in SNAr by destabilizing the negative intermediate. However, the powerful activating effect of the nitro group will dominate. The para isomer is generally more reactive than the ortho isomer due to reduced steric hindrance for the incoming nucleophile.
-
Meta- Chloro-isopropylnitrobenzene: Here, the nitro group is meta to the leaving group. It cannot stabilize the Meisenheimer intermediate through resonance, only through a weaker inductive effect.[10] Therefore, this isomer will be significantly less reactive in SNAr compared to the ortho and para isomers.
Predicted Reactivity
| Isomer (Hypothetical Chloro-substituted) | Predicted Relative Reactivity in SNAr | Rationale |
| Para | Highest | The nitro group is para to the leaving group, providing strong resonance stabilization of the Meisenheimer intermediate. Steric hindrance is minimal. |
| Ortho | Intermediate | The nitro group is ortho to the leaving group, providing strong resonance stabilization. However, steric hindrance from the adjacent isopropyl group may slow the reaction. |
| Meta | Lowest | The nitro group is meta to the leaving group and cannot provide resonance stabilization to the intermediate, resulting in a much higher activation energy. |
Mechanistic Visualization
The stability of the Meisenheimer complex is crucial in SNAr.
Caption: Meisenheimer complexes in SNAr of chloro-isopropylnitrobenzene isomers.
Experimental Protocol: Nitration of Isopropylbenzene
To experimentally determine the product distribution and infer the relative reactivity of the different positions on the isopropylbenzene ring (the precursor to our compounds of interest), the following protocol can be employed.[11]
Objective: To nitrate isopropylbenzene and determine the ratio of ortho- and para-isopropylnitrobenzene products using ¹H NMR spectroscopy.
Materials:
-
Isopropylbenzene (Cumene)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deuterated Chloroform (CDCl₃)
-
NMR tubes, glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1 mL of concentrated H₂SO₄ to 1 mL of concentrated HNO₃ with stirring. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.[10] The use of a strong acid catalyst is necessary to generate a sufficiently reactive electrophile to react with the aromatic ring.[10]
-
Nitration Reaction: Dissolve 1 mL of isopropylbenzene in 5 mL of CH₂Cl₂ in a separate flask, also cooled in an ice bath. Slowly add the prepared nitrating mixture dropwise to the isopropylbenzene solution with continuous stirring. Maintain the temperature below 10°C to minimize side reactions.
-
Workup: After the addition is complete, allow the reaction to stir for an additional 30 minutes. Quench the reaction by carefully pouring the mixture into a beaker containing 20 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (CH₂Cl₂). Wash the organic layer successively with 15 mL of water and 15 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄. Filter to remove the drying agent. Remove the CH₂Cl₂ solvent using a rotary evaporator to obtain the crude product mixture of isopropylnitrobenzene isomers.
-
Analysis: Dissolve a small sample of the crude product in CDCl₃ and acquire a ¹H NMR spectrum. The ratio of the para to ortho isomers can be determined by integrating the signals corresponding to the aromatic protons adjacent to the nitro group, which are well-separated.[11]
Workflow Diagram:
References
- 1. m.youtube.com [m.youtube.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00464G [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.sciepub.com [pubs.sciepub.com]
A Comparative Analysis of Substitution Reactions in 1-Isopropyl-2-nitrobenzene and 1-Isopropyl-4-nitrobenzene
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
In the nuanced field of synthetic chemistry, understanding the subtle interplay of substituent effects on aromatic rings is paramount for predictable and efficient molecule design. This guide provides an in-depth comparison of 1-isopropyl-2-nitrobenzene and 1-isopropyl-4-nitrobenzene, focusing on their differential reactivity in electrophilic and nucleophilic aromatic substitution reactions. By examining the electronic and steric contributions of the isopropyl and nitro groups in both ortho and para arrangements, we can elucidate the principles governing regioselectivity and reaction kinetics, offering actionable insights for drug development and materials science professionals.
The Decisive Influence of Substituent Positioning
The reactivity of a substituted benzene ring is not merely a sum of its parts; it is a complex outcome of the electronic dialogue between its substituents. The two isomers , this compound and 1-isopropyl-4-nitrobenzene, are structurally similar yet exhibit divergent chemical behavior. The core of this difference lies in the spatial relationship between an electron-donating, activating group (the isopropyl group) and a powerful electron-withdrawing, deactivating group (the nitro group).
-
Isopropyl Group (-CH(CH₃)₂): As an alkyl group, it is weakly activating, donating electron density to the ring primarily through an inductive effect (+I).[1] This enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack. It is an ortho-, para- director.[2]
-
Nitro Group (-NO₂): This is a strongly deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects.[3][4] This withdrawal makes the ring significantly less nucleophilic. The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta- director for electrophilic substitution.[5][6]
Their relative placement—adjacent in the ortho isomer and opposite in the para isomer—creates distinct electronic and steric environments that dictate the outcomes of substitution reactions.
Part 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring.[7] The regiochemical outcome is governed by the existing substituents.
Directing Effects: A Tale of Two Isomers
1-Isopropyl-4-nitrobenzene (The "Concerted" Isomer):
In this isomer, the directing effects of the two groups are aligned. The activating isopropyl group directs incoming electrophiles to its ortho positions (C2 and C6), while the deactivating nitro group directs to its meta positions (also C2 and C6). This reinforcement of directing effects leads to a highly predictable and generally more facile reaction. The incoming electrophile is channeled almost exclusively to the positions ortho to the isopropyl group.
This compound (The "Conflicted" Isomer):
Here, the directing effects are in opposition.
-
The isopropyl group directs to its ortho (C3) and para (C5) positions.
-
The nitro group directs to its meta (C4, C6) positions.
This conflict means there is no single, strongly favored position for electrophilic attack. Furthermore, the powerful deactivating nature of the nitro group reduces the overall reactivity of the ring.[8] Steric hindrance from the bulky isopropyl group also plays a crucial role, significantly impeding any potential attack at the C3 and C6 positions.[9][10] Consequently, reactions often require harsher conditions and may yield a mixture of products, primarily at the C4 and C5 positions.
Caption: Logical workflow for predicting EAS products.
Comparative Reactivity Data
While both isomers are deactivated towards EAS compared to isopropylbenzene, the para-isomer consistently demonstrates higher reactivity and selectivity.
| Reaction | Substrate | Major Product(s) | Relative Rate/Yield | Rationale |
| Nitration (HNO₃/H₂SO₄) | 1-Isopropyl-4-nitrobenzene | 1-Isopropyl-2,4-dinitrobenzene | Higher | Reinforcing directing effects lead to a clear reaction pathway.[2] |
| Nitration (HNO₃/H₂SO₄) | This compound | Mixture of 1-isopropyl-2,4-dinitrobenzene and 1-isopropyl-2,5-dinitrobenzene | Lower | Conflicting directing effects and steric hindrance result in lower reactivity and a product mixture.[11] |
| Bromination (Br₂/FeBr₃) | 1-Isopropyl-4-nitrobenzene | 2-Bromo-1-isopropyl-4-nitrobenzene | Higher | Both groups direct the incoming electrophile to the same position. |
| Bromination (Br₂/FeBr₃) | This compound | Mixture, primarily 4-Bromo-1-isopropyl-2-nitrobenzene | Lower | The outcome is a compromise between electronic preferences and steric constraints. |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is mechanistically distinct from EAS. It requires a highly electron-poor aromatic ring and a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12][13] A strong electron-withdrawing group, such as nitro, is essential to stabilize this negative charge and is therefore activating for SNAr, but only when positioned ortho or para to the leaving group.[14]
Steric Hindrance: The Dominant Factor
For this comparison, let us consider hypothetical analogous substrates: 1-Chloro-2-isopropyl-6-nitrobenzene and 1-Chloro-4-isopropyl-2-nitrobenzene , where chloride is the leaving group.
1-Chloro-4-isopropyl-2-nitrobenzene (Less Hindered):
The nitro group is ortho to the leaving group (Cl), providing the necessary electronic activation. The bulky isopropyl group is positioned at C4, far from the site of nucleophilic attack (C1). This spatial separation allows the incoming nucleophile to approach the electrophilic carbon with minimal steric opposition.
1-Chloro-2-isopropyl-6-nitrobenzene (Sterically Hindered):
Here, the nitro group is also ortho to the leaving group. However, the bulky isopropyl group is now at the adjacent C2 position. This creates a significant steric shield around the reaction center, impeding the nucleophile's trajectory to attack the C1 carbon.[15] This steric hindrance dramatically increases the activation energy of the reaction.
Caption: Steric effects in SNAr reactions.
Comparative Reactivity Data
The rate of SNAr reactions is profoundly affected by the steric environment around the reaction site.
| Reaction | Substrate | Product | Relative Rate | Rationale |
| Methoxylation (NaOCH₃/CH₃OH) | 1-Chloro-4-isopropyl-2-nitrobenzene | 1-Methoxy-4-isopropyl-2-nitrobenzene | Much Faster | The reaction site is sterically accessible, allowing for efficient formation of the Meisenheimer complex.[16] |
| Methoxylation (NaOCH₃/CH₃OH) | 1-Chloro-2-isopropyl-6-nitrobenzene | 1-Methoxy-2-isopropyl-6-nitrobenzene | Very Slow / No Reaction | The bulky ortho-isopropyl group blocks the nucleophile's access to the carbon bearing the leaving group.[15] |
Experimental Protocols
Protocol 1: Electrophilic Nitration of 1-Isopropyl-4-nitrobenzene
This procedure details the synthesis of 1-isopropyl-2,4-dinitrobenzene, illustrating a typical EAS reaction on the more reactive para isomer.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-water bath.
-
Substrate Addition: Slowly add 8.25 g (0.05 mol) of 1-isopropyl-4-nitrobenzene to the cooled, stirring sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: Prepare the nitrating mixture by cautiously adding 4.0 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, maintaining the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield pure 1-isopropyl-2,4-dinitrobenzene.
Protocol 2: Nucleophilic Methoxylation of 1-Chloro-4-isopropyl-2-nitrobenzene
This protocol demonstrates a typical SNAr reaction, highlighting the substitution of a leaving group activated by a para-nitro substituent.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 1.15 g (0.05 mol) of sodium metal in 30 mL of anhydrous methanol (CH₃OH) under a nitrogen atmosphere to prepare sodium methoxide.
-
Substrate Addition: Once all the sodium has reacted, add 9.98 g (0.05 mol) of 1-chloro-4-isopropyl-2-nitrobenzene to the sodium methoxide solution.
-
Reaction: Heat the mixture to reflux and maintain reflux for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully add 50 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography to obtain 1-methoxy-4-isopropyl-2-nitrobenzene.
Conclusion
The comparative analysis of this compound and 1-isopropyl-4-nitrobenzene offers a clear illustration of fundamental principles in physical organic chemistry.
-
In electrophilic aromatic substitution , the para isomer is superior, exhibiting higher reactivity and selectivity due to the reinforcing directing effects of its substituents. The ortho isomer is less reactive and unselective due to conflicting directing effects and steric hindrance.
-
In nucleophilic aromatic substitution , steric hindrance is the dominant factor. The para isomer's derivative is far more reactive as the bulky isopropyl group does not impede the incoming nucleophile. The corresponding ortho isomer is largely unreactive due to severe steric shielding of the reaction center.
These findings underscore the critical need for chemists to consider both electronic and steric factors in concert. For synthetic planning, the predictable and more reactive nature of the 1-isopropyl-4-nitrobenzene framework makes it a more reliable and versatile intermediate compared to its ortho counterpart.
References
- 1. chemneo.com [chemneo.com]
- 2. benchchem.com [benchchem.com]
- 3. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 4. Why does electrophilic substitution reaction in nitrobenzene occur at the.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrti.org [ijrti.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Isopropyl-2-nitrobenzene
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. 1-Isopropyl-2-nitrobenzene (o-nitrocumene), a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires validated analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and supported by established experimental data. We will explore the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of method performance, adhering to the validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3]
The Analytical Imperative: Why Method Validation is Non-Negotiable
Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3][4] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that the data generated is reliable, reproducible, and accurate. Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2] Adherence to these guidelines is not merely a regulatory formality but a scientific necessity to guarantee the quality and safety of the final product.
Comparative Analysis of Core Methodologies
The two most powerful and widely adopted techniques for the quantification of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5] Each method offers a unique set of advantages and is suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that may be thermally unstable.[6] For nitroaromatic compounds, reversed-phase HPLC is the most common approach.
The Principle Behind the Protocol: In reversed-phase HPLC, the analyte (this compound) is dissolved in a liquid mobile phase and pumped through a column containing a non-polar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte between the two phases. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The choice of a C18 column is logical for this compound due to the non-polar nature of the isopropyl and benzene moieties. A mobile phase of acetonitrile or methanol mixed with water provides the necessary polarity to elute the compound. A UV detector is highly effective as the nitroaromatic structure possesses a strong chromophore, leading to significant UV absorbance for sensitive detection.
Experimental Workflow: HPLC Method
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal technique for volatile compounds and offers exceptional separation efficiency. When coupled with a Mass Spectrometer (MS), it provides a high degree of specificity and sensitivity, making it a "gold standard" for identification and quantification.[7]
The Principle Behind the Protocol: In GC, the sample is vaporized in a heated injector and carried by an inert gas (the mobile phase, e.g., Helium) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For this compound, a non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is effective. The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that confirms the analyte's identity and allows for highly selective quantification.
Experimental Workflow: GC-MS Method
Caption: Workflow for GC-MS quantification of this compound.
Performance Comparison: A Data-Driven Evaluation
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for the analysis of nitroaromatic compounds, providing a basis for comparison.
| Validation Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Specificity | Good to Excellent | Excellent | HPLC-UV specificity relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. GC-MS provides an orthogonal detection mechanism (mass-to-charge ratio), offering superior specificity and positive identification. |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 | Both techniques demonstrate excellent linearity over a defined concentration range, a prerequisite for accurate quantification.[1][8] |
| Range (Typical) | 0.5 - 100 µg/mL | 0.1 - 10 µg/mL | The range is method-dependent but GC-MS often provides a lower working range due to its higher sensitivity. The HPLC range can be extended with different detector settings. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods can achieve high accuracy. The slightly wider acceptable range for GC-MS can be attributed to the multi-step sample introduction process (vaporization). |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | HPLC typically offers better precision due to the highly reproducible nature of liquid injections compared to the potential variability in GC split/splitless injection. |
| Limit of Detection (LOD) | ~10 - 30 ng/mL | ~1 - 5 ng/mL | GC-MS is generally more sensitive, allowing for the detection of lower concentrations of the analyte. |
| Limit of Quantitation (LOQ) | ~30 - 100 ng/mL | ~5 - 15 ng/mL | Consistent with its lower LOD, GC-MS allows for the reliable quantification of smaller amounts of this compound. |
Detailed Experimental Protocols
The following protocols are provided as a comprehensive starting point for method development and validation. These must be verified and optimized for the specific instrumentation and laboratory conditions.
Protocol 1: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.
-
Perform serial dilutions to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
-
-
Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and plot the mean peak area against concentration. Perform a linear regression and ensure R² ≥ 0.998.
-
Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of a standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Protocol 2: GC-MS Method
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion (e.g., m/z 150, the molecular ion minus a methyl group) and a qualifier ion. Full scan mode can be used for initial identification.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in hexane or ethyl acetate.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Validation Procedure:
-
Follow the same validation principles as outlined for the HPLC method (Linearity, Accuracy, Precision, LOD, LOQ), adapting the sample concentrations to the GC-MS working range.
-
Conclusion
Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The choice of method should be guided by the specific analytical needs.
-
HPLC-UV is an excellent choice for routine quality control applications where high precision and throughput are required, and the sample matrix is relatively clean. Its operational simplicity and lower maintenance costs are advantageous.
-
GC-MS is the superior method when absolute specificity and high sensitivity are paramount, such as in impurity profiling, trace analysis, or for confirmation of identity.
Ultimately, a properly validated analytical method, regardless of the technology chosen, is the foundation of data integrity in research and drug development. It provides the necessary confidence that measurements are accurate, reliable, and fit for their intended purpose, ensuring the quality and consistency of the final product.
References
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-Isopropyl-2-nitrobenzene by Differential Scanning Calorimetry (DSC)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and regulatory compliance. For active pharmaceutical ingredients (APIs) and their intermediates, such as 1-Isopropyl-2-nitrobenzene, rigorous purity assessment is paramount. This guide provides an in-depth exploration of Differential Scanning Calorimetry (DSC) as a powerful thermoanalytical technique for purity determination. We will objectively compare its performance against established chromatographic methods and provide the experimental framework necessary for its successful application.
The Imperative of Purity in Pharmaceutical Synthesis
The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a drug substance. They can arise from various sources, including starting materials, intermediates, by-products, and degradation products. Therefore, robust analytical methods are essential to quantify the purity of synthesized compounds. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are mainstays in purity analysis, DSC offers a unique and complementary approach, particularly for crystalline solids.[1][2]
Differential Scanning Calorimetry: A Thermodynamic Approach to Purity
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] The fundamental principle behind DSC for purity determination lies in the phenomenon of melting point depression. A pure, crystalline substance melts at a sharp, defined temperature. However, the presence of impurities disrupts the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature.[3][5][6]
This relationship is mathematically described by the Van't Hoff equation, which forms the basis for calculating the mole percent purity of a substance from its DSC thermogram.[5][7] The method is particularly effective for compounds with a purity of 98.5 mole percent or higher and is standardized by methods such as ASTM E928.[7][8][9]
Key Assumptions for DSC Purity Analysis: For the Van't Hoff equation to be applicable, several conditions must be met:
-
The compound must be a crystalline solid.[6]
-
Impurities must be soluble in the molten state of the primary compound but insoluble in its solid, crystalline phase, forming a eutectic system.[6][10]
-
The melting process must be a first-order phase transition.[6]
-
The sample should not decompose or sublime during the melting process.[1][2]
Why Choose DSC? The Causality Behind the Choice
In a research and development setting, the choice of an analytical method is driven by a combination of factors including the nature of the analyte, the information required, and practical considerations like sample amount and analysis time. DSC is an attractive option for several reasons:
-
Absolute Method: DSC is considered an absolute method as it does not typically require a reference standard of the main component or its impurities to determine purity.[11]
-
Small Sample Size: Only a few milligrams of the sample are needed for analysis, which is a significant advantage when working with newly synthesized or expensive compounds.[11][12]
-
Rapid Analysis: A typical DSC scan for purity can be completed relatively quickly.[11]
-
Orthogonal Data: It provides purity data based on a different physical principle (thermodynamics) than chromatographic methods (partitioning), offering a valuable orthogonal confirmation of results.
Comparative Analysis: DSC vs. Chromatographic Techniques
While DSC is a powerful tool, it is not a universal replacement for chromatographic methods. HPLC and GC are highly sensitive and specific techniques capable of separating and quantifying individual impurities.[1][13] The following table provides a comparative overview:
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression (Thermodynamic) | Differential partitioning between mobile and stationary phases | Differential partitioning between a gaseous mobile phase and a stationary phase |
| Primary Application | Purity of high-purity crystalline solids (>98.5%) | Purity of non-volatile and thermally labile compounds | Purity of volatile and thermally stable compounds |
| Impurity Information | Provides total mole fraction of soluble impurities | Separates and quantifies individual impurities | Separates and quantifies individual volatile impurities |
| Reference Standard | Not typically required for purity determination | Required for identification and quantification of impurities | Required for identification and quantification of impurities |
| Sample Amount | 1-5 mg | Micrograms to milligrams | Micrograms to milligrams |
| Analysis Time | Relatively fast | Can be longer depending on the separation | Generally fast |
| Strengths | Absolute method, small sample size, orthogonal data | High resolution and sensitivity, widely applicable | Very high resolution, excellent for volatile analysis |
| Limitations | Not suitable for amorphous or decomposing samples, provides total impurity level, less sensitive for very low impurity levels | Requires soluble samples, can be complex to develop methods | Limited to thermally stable and volatile compounds |
Experimental Protocol: Purity Assessment of this compound
This section details a step-by-step methodology for determining the purity of a synthesized batch of this compound using DSC.
Physicochemical Properties of this compound:
-
CAS Number: 6526-72-3[14]
-
Molecular Formula: C9H11NO2[15]
-
Molecular Weight: 165.19 g/mol [15]
-
Appearance: Colorless to light yellow liquid[16]
-
Boiling Point: Approximately 121°C at 20 mmHg[15]
-
Melting Point: -9.5°C[15]
Given its low melting point, the DSC analysis will require a cooling system.
Instrumentation and Materials
-
Differential Scanning Calorimeter: Equipped with a refrigerated cooling system.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent volatilization.
-
High-Purity Indium: For temperature and enthalpy calibration.
-
Nitrogen Gas: High purity (99.99%+), for purging the DSC cell.
-
Microbalance: Capable of accurately weighing to ±0.01 mg.
-
Sample: Synthesized this compound.
Workflow Diagram
Caption: Workflow for DSC Purity Analysis.
Step-by-Step Methodology
-
Instrument Calibration:
-
Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. This is a critical step to ensure the accuracy of the measured melting point and heat of fusion.
-
Perform a scan of an empty, hermetically sealed aluminum pan as a baseline.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan. A smaller sample size minimizes thermal lag, leading to better peak resolution.[17]
-
Hermetically seal the pan to prevent any loss of sample due to volatilization during the heating scan.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen gas (e.g., at 20 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[11]
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -40°C).
-
Heat the sample at a slow, controlled rate, typically between 0.5°C/min and 2°C/min. A slower heating rate allows for better separation of the melting of the eutectic mixture from the final melting of the bulk material, which is crucial for accurate purity calculations.
-
Continue heating to a temperature sufficiently above the completion of the melting endotherm (e.g., 10°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis and Interpretation:
-
The DSC software will be used to analyze the resulting thermogram.
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
The software will then apply the Van't Hoff equation by plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F) at various points along the leading edge of the melting peak.[5]
-
The purity in mole percent is calculated from the slope of this plot.[5]
-
Presenting and Interpreting the Data
The output of a DSC purity analysis provides several key pieces of information. Below is a table with hypothetical data for two different batches of synthesized this compound.
| Parameter | Batch A | Batch B |
| Sample Mass (mg) | 2.15 | 2.31 |
| Heating Rate (°C/min) | 1.0 | 1.0 |
| Onset of Melting (°C) | -10.2 | -11.5 |
| Peak Melting Temperature (°C) | -9.4 | -10.1 |
| Heat of Fusion (J/g) | 95.8 | 92.3 |
| Calculated Purity (mol %) | 99.65 | 98.80 |
Interpretation of Results:
-
Batch A shows a higher onset of melting and a sharper melting peak, which is qualitatively indicative of higher purity. The calculated purity of 99.65 mol % confirms this.
-
Batch B exhibits a lower and broader melting profile, and a lower heat of fusion, suggesting a higher level of impurities. The calculated purity of 98.80 mol % quantifies this observation. The broader the melting range, the higher the level of impurity.[5][7]
Conclusion: An Integrated Approach to Purity Assessment
For researchers and professionals in drug development, Differential Scanning Calorimetry offers a rapid, reliable, and resource-efficient method for assessing the purity of crystalline compounds like this compound. Its strength lies in its thermodynamic principle, providing an absolute measure of total soluble impurities that is orthogonal to chromatographic separations.
While DSC may not elucidate the identity of individual impurities, it serves as an excellent tool for quality control, batch-to-batch comparison, and as a complementary technique to HPLC and GC.[1][2] By understanding the principles, experimental nuances, and comparative advantages of DSC, scientists can confidently integrate this powerful analytical technique into their workflow, ensuring the quality and integrity of their synthesized materials.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 7. infinitalab.com [infinitalab.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. akjournals.com [akjournals.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Nitrocumene | 6526-72-3 [chemnet.com]
- 15. 6526-72-3 CAS MSDS (2-NITROCUMENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. tainstruments.com [tainstruments.com]
A Comparative Guide to the Catalytic Reduction of 1-Isopropyl-2-nitrobenzene: Methodologies, Mechanisms, and Performance
The transformation of 1-isopropyl-2-nitrobenzene to 2-isopropylaniline is a critical step in the synthesis of numerous high-value chemicals, including pharmaceuticals and agrochemicals.[1] The resulting aniline, 2-isopropylaniline, serves as a versatile building block where the amino group is essential for constructing complex molecular architectures.[1][2] The efficiency, selectivity, and economic viability of this reduction are dictated almost entirely by the choice of catalyst and reaction conditions.
This guide provides a comparative analysis of the most effective and commonly employed catalytic systems for this transformation. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide detailed, field-tested protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate species.[3] Understanding this pathway is crucial for rationalizing catalyst behavior and potential side reactions. The transformation generally follows a direct hydrogenation route, especially in catalytic hydrogenation.
The process begins with the reduction of the nitroarene to a nitroso intermediate, which is then further reduced to a hydroxylamine. The final step involves the hydrogenation of the hydroxylamine to the corresponding aniline.[3][4] While intermediates like nitrosobenzene and phenylhydroxylamine are typically transient and not observed in significant concentrations during most catalytic hydrogenations, their formation is central to the mechanism.[5][6]
Caption: General mechanistic pathway for nitro group reduction.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a balance between reactivity, selectivity, cost, and safety. For this compound, the primary methods involve heterogeneous catalytic hydrogenation and metal-acid reductions.
Palladium on Carbon (Pd/C): The High-Activity Standard
Palladium on carbon is arguably the most widely used catalyst for nitro group reductions due to its exceptional activity under mild conditions.[7][8] It typically requires only a hydrogen balloon at atmospheric pressure and room temperature to achieve complete conversion, making it ideal for laboratory-scale synthesis.
-
Expertise & Experience: The high activity of Pd/C stems from its excellent ability to activate molecular hydrogen.[5] However, this high reactivity can be a double-edged sword. For substrates containing sensitive functional groups like halides (especially benzyl halides), Cbz protecting groups, or alkynes, Pd/C can lead to undesired side reactions.[8] For this compound, which lacks these sensitive groups, Pd/C is an excellent and efficient choice.
-
Trustworthiness: This method is highly reliable and gives clean conversions with minimal side-product formation for simple nitroarenes.[8] The catalyst is easily removed by filtration, simplifying product workup.[9]
Raney® Nickel (Raney-Ni): The Cost-Effective Workhorse
Raney Nickel is a sponge-like, high-surface-area nickel catalyst that offers a robust and significantly more economical alternative to precious metal catalysts like palladium.[10][11]
-
Expertise & Experience: Raney-Ni is often the catalyst of choice in industrial settings due to its low cost.[11] It is particularly valuable when chemoselectivity is a concern, for instance, in molecules containing aromatic halogens, where Pd/C might cause dehalogenation.[7] The reduction often requires slightly more forcing conditions, such as elevated hydrogen pressure or temperature, compared to Pd/C. A critical consideration is its pyrophoric nature; Raney-Ni must be handled as a slurry in water or a solvent to prevent ignition upon exposure to air.[11]
-
Trustworthiness: While highly effective, the activity of Raney-Ni can vary between batches. It is a reliable method for reducing nitro groups, and its use with formic acid or ammonium formate as a hydrogen transfer agent can provide a rapid and mild alternative to high-pressure hydrogenation.[12]
Iron Metal (Fe) in Acidic Media: The Chemoselective Classic
The reduction of nitroarenes using iron powder in the presence of an acid (like HCl or acetic acid) is one of the oldest, yet still highly relevant, methods. Its primary advantage is its outstanding chemoselectivity.[7]
-
Expertise & Experience: This method is exceptionally tolerant of other reducible functional groups, such as aldehydes, ketones, esters, and nitriles, which would be readily reduced by catalytic hydrogenation.[3] The reaction proceeds via a series of single-electron transfers from the iron surface.[3] The main drawback is the workup. The reaction mixture is acidic and contains iron salts, requiring a basic workup to neutralize the acid and precipitate iron hydroxides, which must then be filtered off. A patent for a related synthesis specifically mentions the use of iron powder for the reduction step.[13]
-
Trustworthiness: This is a robust and highly reproducible method. While the workup is more laborious than with heterogeneous catalysts, its reliability and chemoselectivity make it a go-to choice for complex molecules where functional group tolerance is paramount.
Performance Data Summary
The following table summarizes the typical performance and characteristics of the discussed catalysts for the reduction of aromatic nitro compounds.
| Catalyst System | Typical Conditions | Typical Yield | Selectivity & Functional Group Tolerance | Cost & Safety Considerations |
| 10% Pd/C | H₂ (1 atm), MeOH or EtOH, Room Temp | >95% | High activity. May reduce other groups (alkenes, alkynes, benzyl esters, some halides).[7][8] | High cost. Low hazard during handling. |
| Raney-Ni | H₂ (1-50 atm), EtOH, RT-80°C or HCOOH/RT | 80-95% | Good. Tolerates aromatic halides better than Pd/C.[7][12] | Low cost. Pyrophoric; must be handled wet.[11] |
| Fe / HCl | Reflux in H₂O/EtOH | 85-95% | Excellent. Tolerates most other reducible functional groups (ketones, esters, nitriles).[3][7] | Very low cost. Requires acidic conditions and a basic workup to remove iron salts. |
Experimental Protocols & Workflow
The following protocols are designed as self-validating systems for the reduction of this compound.
Caption: A generalized workflow for heterogeneous catalytic hydrogenation.
Protocol 1: Reduction using 10% Palladium on Carbon (Pd/C)
This protocol describes a standard, high-efficiency reduction under atmospheric hydrogen.[9]
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.65 g, 10 mmol) and methanol (30 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (83 mg, 5% w/w) to the solution. Caution: Pd/C can be pyrophoric, although less so than Raney-Ni.
-
Inerting: Seal the flask with a septum and purge the flask with nitrogen or argon gas for 5 minutes.
-
Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times. Leave the final hydrogen balloon attached.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) in a Büchner funnel to remove the Pd/C catalyst.
-
Isolation: Wash the filter cake with a small amount of methanol (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 2-isopropylaniline as a crude oil. The product is often of sufficient purity for subsequent steps, or can be purified by vacuum distillation.
Protocol 2: Reduction using Raney® Nickel and Formic Acid
This protocol utilizes a hydrogen transfer reagent, avoiding the need for a pressurized hydrogen gas setup.[12]
-
Preparation: To a 100 mL round-bottom flask with a magnetic stir bar, add this compound (1.65 g, 10 mmol) and methanol (15 mL).
-
Catalyst Addition: Add Raney-Ni (approx. 0.5 g of a 50% slurry in water), washing it into the flask with a small amount of methanol. Caution: Raney-Ni is pyrophoric and must not be allowed to dry.
-
Reaction: Stir the suspension and add 90% formic acid (5 mL) dropwise over 10 minutes. An exothermic reaction and gas evolution will be observed. The reaction is typically complete within 30-60 minutes.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the organic layer by rotary evaporation. Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove residual acid, followed by a brine wash (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Conclusion
The catalytic reduction of this compound is a well-established transformation with several reliable methods at the disposal of the modern chemist.
-
For speed, efficiency, and ease of workup on a simple substrate, Pd/C is the premier choice. Its high activity under mild conditions makes it ideal for rapid synthesis and discovery chemistry.
-
For large-scale synthesis or on substrates with sensitive halides, Raney-Ni offers a cost-effective and selective alternative. Its handling requirements necessitate appropriate safety precautions.
-
For complex molecules bearing multiple reducible functional groups, the classic Fe/acid reduction provides unparalleled chemoselectivity. While the workup is more involved, its ability to selectively reduce the nitro group in the presence of other sensitive moieties is a significant advantage.
The optimal catalyst is ultimately dictated by the specific requirements of the synthesis, including the substrate's functional group tolerance, reaction scale, cost constraints, and available equipment.
References
- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. aidic.it [aidic.it]
- 12. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1-Isopropyl-2-nitrobenzene
Executive Summary
In the landscape of pharmaceutical development and chemical research, the unambiguous identification and precise quantification of chemical entities are paramount. This guide provides a comprehensive framework for the cross-validation of analytical results for 1-Isopropyl-2-nitrobenzene (o-nitrocumene), a key intermediate in organic synthesis.[1] We will explore the strategic application of orthogonal analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative is grounded in the principles of scientific integrity, offering not just protocols, but the causal reasoning behind methodological choices. This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible analytical data.
Introduction: The Analyte and the Imperative for Cross-Validation
This compound (CAS 6526-72-3) is an aromatic nitro compound with the molecular formula C₉H₁₁NO₂.[1] Its role as a precursor in the synthesis of more complex molecules, particularly 2-isopropylaniline, makes it a compound of significant interest in the pharmaceutical and agrochemical industries.[1] The purity and concentration of this intermediate can critically impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
Why Cross-Validation?
Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure the accuracy and reliability of the data.[2][3] It is a cornerstone of method validation, particularly in regulated environments, as it provides a high degree of confidence that the reported results are not an artifact of a single analytical technique.[2] This guide will demonstrate how to employ a multi-pronged analytical approach to create a self-validating system for the analysis of this compound.
Orthogonal Analytical Approaches: A Triad of Techniques
The selection of analytical methods is dictated by the physicochemical properties of this compound. It is a moderately volatile and thermally stable compound, making it amenable to GC analysis.[4] Its aromatic structure and nitro group provide a strong chromophore for UV detection in HPLC.[5] Finally, its unique molecular structure can be definitively confirmed by NMR.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Profiling and Quantification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture, and the mass spectrometer provides detailed structural information, leading to high-confidence identification. For nitroaromatic compounds, GC-MS is a well-established method.[6]
Causality Behind the Protocol:
-
Injector Temperature: Set high enough (e.g., 250 °C) to ensure rapid volatilization of the analyte without causing thermal degradation.
-
Column Choice: A non-polar or mid-polarity column (e.g., DB-5ms) is selected based on the principle of "like dissolves like." The moderately polar nature of this compound allows for good separation and peak shape on such a stationary phase.
-
MS Detector: Electron Ionization (EI) is used as a standard, robust ionization technique that produces a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule.
Experimental Protocol: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound (≥98% purity) in methanol at 1 mg/mL. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the test sample in methanol to an expected concentration within the calibration range.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless inlet at 250 °C.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the this compound peak by its retention time and mass spectrum (Molecular Ion: m/z 165, key fragments). Quantify using the calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC-UV): For Non-Volatile Purity and Assay
HPLC is a complementary technique to GC, particularly suited for compounds that may not be sufficiently volatile or could be thermally labile.[1] For nitroaromatic compounds, reversed-phase HPLC with UV detection is a common and robust approach.[1][5]
Causality Behind the Protocol:
-
Reversed-Phase Chromatography: A non-polar stationary phase (C18) is used with a polar mobile phase. This is ideal for retaining and separating moderately polar organic molecules like this compound.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity to elute the analyte from the C18 column. The gradient elution ensures that any impurities with different polarities are also well-resolved.
-
UV Detection: The conjugated system of the nitrobenzene ring absorbs strongly in the UV region (around 254 nm), providing a sensitive and linear response for quantification.[7]
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution and calibration standards in the mobile phase (50:50 acetonitrile:water) as described for GC-MS.
-
Sample Preparation: Dissolve the test sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Identify the analyte by its retention time. Quantify using the peak area against the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Confirmation
While GC-MS and HPLC provide quantitative data and tentative identification, NMR spectroscopy is the gold standard for unequivocal structural elucidation.[1] Both ¹H and ¹³C NMR spectra provide definitive evidence for the carbon-hydrogen framework of the molecule.[1]
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (in the 7-8 ppm region) and the isopropyl group protons. The isopropyl group will present as a doublet for the two methyl groups and a septet for the single methine proton.
-
¹³C NMR: The spectrum will show distinct signals for the six aromatic carbons (four CH and two quaternary) and the two carbons of the isopropyl group.
The Cross-Validation Workflow
The synergy of these three techniques forms a robust cross-validation workflow. The quantitative results from GC-MS and HPLC are compared for concordance, while NMR provides the definitive structural identity, ensuring that the correct compound is being quantified.
Caption: Workflow for the cross-validation of this compound analysis.
Comparative Performance of Quantitative Methods
The choice between GC-MS and HPLC for routine quantification often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale / Commentary |
| Selectivity | Very High | High | MS detection provides mass-based selectivity, which is generally superior to UV detection, especially in complex matrices. |
| Sensitivity (LOD/LOQ) | Low ng/mL to high pg/mL | Low to mid ng/mL | GC-MS can often achieve lower detection limits due to the low noise of selected ion monitoring (SIM) mode. |
| Precision (%RSD) | < 5% | < 2% | HPLC systems with modern autosamplers typically offer superior injection precision over standard GC inlets. |
| Accuracy (% Recovery) | 95-105% | 98-102% | Both techniques can achieve high accuracy with proper calibration. |
| Sample Throughput | Moderate | High | HPLC runs can be shorter, and autosamplers often accommodate more samples, leading to higher throughput. |
| Primary Application | Trace analysis, impurity identification, volatile organics | Purity assessment, routine assay, stability studies | GC-MS excels at identifying unknown impurities, while HPLC is the workhorse for QC labs for assay and purity. |
Conclusion: Synthesizing a Trustworthy Result
The cross-validation of analytical results for this compound is not merely a procedural formality; it is a fundamental scientific practice that ensures data integrity. By employing orthogonal quantitative techniques like GC-MS and HPLC, and confirming structural identity with NMR, a self-validating analytical system is established. The quantitative results from chromatography should agree within a pre-defined tolerance (e.g., ±5%), and the identity must be unequivocally confirmed by spectroscopy. This integrated approach provides the highest level of confidence in the analytical data, a non-negotiable requirement for advancing research and drug development programs.
References
- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of nitrobenzene compounds in water and soil samples by graphene composite-based solid-phase microextraction coupled with gas chromatography-mass spectrometry [html.rhhz.net]
- 7. benchchem.com [benchchem.com]
A Comprehensive Guide to the Stability of Isopropylnitrobenzene Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, understanding the nuanced differences between molecular isomers is paramount. The seemingly subtle shift in a functional group's position on an aromatic ring can dramatically alter a compound's physicochemical properties, including its stability, reactivity, and biological activity. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of isopropylnitrobenzene, leveraging the predictive power of Density Functional Theory (DFT) to elucidate their relative stabilities and electronic characteristics.
As Senior Application Scientists, our goal is to bridge the gap between theoretical calculations and practical applications. This guide is structured to not only present computational data but also to explain the underlying principles and the rationale behind the chosen methodologies, ensuring a robust and trustworthy resource for researchers in the field.
The Critical Role of Isomer Stability
The stability of a molecule is a cornerstone of its potential utility. In drug development, a more stable isomer often translates to a longer shelf-life, predictable metabolic pathways, and potentially lower toxicity. For instance, the therapeutic window and efficacy of a drug can be intrinsically linked to the stability of its isomeric form. In materials science, the arrangement of substituents on an aromatic ring influences crystal packing, melting point, and electronic properties, which are critical for the design of novel materials with tailored functionalities.
Unveiling Isomeric Differences with Density Functional Theory (DFT)
DFT has emerged as a powerful and cost-effective computational tool for predicting the properties of molecular systems.[1] Unlike more computationally expensive ab initio methods, DFT offers a balance of accuracy and efficiency, making it well-suited for studying larger molecules of pharmaceutical interest.[1] The core principle of DFT is to describe the electronic structure of a molecule based on its electron density, a more manageable property than the complex wave function of a many-electron system.
Expertise in Method Selection: The B3LYP/6-31G* Approach
The choice of the DFT functional and basis set is crucial for obtaining reliable results. In this guide, we focus on calculations performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-31G * basis set.
-
B3LYP Functional: This hybrid functional is widely used due to its proven accuracy in predicting molecular geometries and thermochemical properties for a broad range of organic molecules.[1] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction errors inherent in pure DFT functionals.
-
6-31G* Basis Set: This Pople-style basis set provides a good balance between computational cost and accuracy. The inclusion of polarization functions (the "" in 6-31G) is essential for describing the anisotropic electron distribution in molecules with polar bonds, such as the nitro group in isopropylnitrobenzene.
This combination of functional and basis set represents a self-validating system, as it has been extensively benchmarked against experimental data for a wide variety of organic compounds, ensuring the trustworthiness of the predicted properties.
Comparative Analysis of Isopropylnitrobenzene Isomers
Molecular Geometry and Steric Effects
The primary determinant of the relative stability of disubstituted benzene isomers is often steric hindrance. The bulky isopropyl group and the nitro group will repel each other, leading to geometric distortions and an increase in the molecule's total energy.
-
ortho-isopropylnitrobenzene: The proximity of the large isopropyl and nitro groups in the ortho position leads to significant steric strain. This forces the nitro group to twist out of the plane of the benzene ring to minimize repulsion, which in turn disrupts the π-conjugation between the nitro group and the aromatic system. This disruption of conjugation further destabilizes the molecule.
-
meta-isopropylnitrobenzene: In the meta position, the substituents are further apart, significantly reducing steric hindrance compared to the ortho isomer.
-
para-isopropylnitrobenzene: The para isomer places the two groups at opposite ends of the benzene ring, minimizing steric repulsion. This arrangement allows for the most planar and, therefore, the most stable conformation.
Caption: Molecular structures of ortho-, meta-, and para-isopropylnitrobenzene.
Thermodynamic Stability
The thermodynamic stability of the isomers can be quantified by their relative total energies, calculated using DFT. A lower total energy corresponds to a more stable isomer. Based on the principles of steric hindrance, the expected order of stability is:
Para > Meta > Ortho
The para isomer is the most stable due to the minimal steric repulsion between the isopropyl and nitro groups. The ortho isomer is the least stable due to the significant steric strain forcing the nitro group out of the plane of the aromatic ring.
Table 1: Predicted Relative Energies and Stability Order of Isopropylnitrobenzene Isomers
| Isomer | Relative Energy (kcal/mol) | Predicted Stability Order |
| ortho | Highest | Least Stable |
| meta | Intermediate | Moderately Stable |
| para | 0 (Reference) | Most Stable |
Note: The relative energies are predicted based on trends observed in DFT studies of similar alkyl-substituted nitrobenzenes. The para isomer is set as the reference with a relative energy of 0 kcal/mol.
Electronic Properties: Dipole Moment and HOMO-LUMO Gap
The electronic properties of the isomers also vary significantly with the position of the substituents, influencing their reactivity and intermolecular interactions.
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. For disubstituted benzenes, the total dipole moment can be approximated by the vector sum of the individual group moments. The nitro group is strongly electron-withdrawing, while the isopropyl group is weakly electron-donating.
-
ortho-isomer: The group moments are at a 60° angle, resulting in a large net dipole moment.
-
meta-isomer: The group moments are at a 120° angle, leading to a smaller dipole moment compared to the ortho isomer.
-
para-isomer: The group moments are in opposite directions (180°), and while not perfectly canceling due to the different nature of the groups, this isomer is expected to have the smallest dipole moment.
Table 2: Predicted Dipole Moments of Isopropylnitrobenzene Isomers
| Isomer | Predicted Dipole Moment (Debye) |
| ortho | Highest |
| meta | Intermediate |
| para | Lowest |
Note: The predicted values are based on the vector addition of group dipole moments and trends observed in related molecules.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability.[3] A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.
The electronic interaction between the electron-donating isopropyl group and the electron-withdrawing nitro group will influence the HOMO-LUMO gap. In the para isomer, the direct conjugation between these groups is expected to lower the LUMO energy and raise the HOMO energy, resulting in the smallest HOMO-LUMO gap and thus the highest reactivity among the isomers. The meta isomer, with no direct conjugation, is expected to have the largest gap.
Table 3: Predicted HOMO-LUMO Gaps of Isopropylnitrobenzene Isomers
| Isomer | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity |
| ortho | Intermediate | Moderately Reactive |
| meta | Largest | Least Reactive |
| para | Smallest | Most Reactive |
Note: The predicted trends are based on the principles of electronic effects in substituted benzenes.
Experimental Workflow: A Step-by-Step DFT Calculation
To ensure the trustworthiness and reproducibility of the presented data, we outline the typical computational protocol for a DFT study on the stability of isopropylnitrobenzene isomers.
Caption: A typical DFT workflow for analyzing molecular isomer stability.
Step-by-Step Methodology:
-
Structure Preparation: The initial 3D structures of the ortho-, meta-, and para-isopropylnitrobenzene isomers are built using a molecular modeling software.
-
Geometry Optimization: A geometry optimization is performed using the B3LYP functional and the 6-31G* basis set. This step finds the lowest energy conformation for each isomer.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true energy minima. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculation: Single-point energy calculations are performed on the optimized structures to obtain the total electronic energy, dipole moment, and the energies of the HOMO and LUMO.
-
Data Analysis: The total energies are compared to determine the relative stability of the isomers. The electronic properties are tabulated for comparative analysis.
Conclusion: A Predictive Framework for Isomer Prioritization
This guide demonstrates the power of DFT calculations in providing a detailed and reliable comparison of the stability and electronic properties of isopropylnitrobenzene isomers. The key takeaways for researchers are:
-
Stability: The para isomer is predicted to be the most stable, followed by the meta, and then the ortho isomer, primarily due to steric effects.
-
Reactivity: The para isomer is predicted to be the most reactive due to its smaller HOMO-LUMO gap arising from direct electronic conjugation.
-
Polarity: The ortho isomer is expected to have the highest dipole moment, while the para isomer will have the lowest.
By understanding these fundamental differences, researchers can make more informed decisions in the early stages of drug discovery and materials design, prioritizing isomers with the most desirable properties for their specific applications. The methodologies and principles outlined in this guide provide a robust framework for conducting similar computational studies on other isomeric systems.
References
A Senior Application Scientist's Guide to the Certificate of Analysis for 1-Isopropyl-2-nitrobenzene: Ensuring Quality from Bench to GMP
For researchers and drug development professionals, the starting materials are the foundation of scientific discovery and therapeutic innovation. The quality of a seemingly simple intermediate like 1-Isopropyl-2-nitrobenzene can have cascading effects on synthesis yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. A Certificate of Analysis (CoA) is the primary document that attests to a material's quality, but its true value lies in understanding the data it presents and the rigorous analytical science behind it.[1]
This guide provides an in-depth comparison of CoA requirements for this compound, moving beyond a simple checklist to explain the causality behind each analytical test. We will explore the differences between research and GMP-grade material, provide actionable experimental protocols for verification, and illustrate the critical importance of a well-substantiated CoA in a regulated environment.
Decoding the Certificate of Analysis: A Comparative Overview
A CoA is a formal record from the manufacturer that confirms a specific batch of a product meets its predetermined specifications.[2] While all CoAs share a common structure, the stringency of the specifications and the number of tests performed can vary significantly depending on the intended use. For a key intermediate like this compound, the distinction between a grade suitable for early-stage research and one intended for GMP-regulated manufacturing is paramount.
The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," sets the global standard for API manufacturing and the control of raw materials used in that process.[3][4] Compliance with these standards ensures that materials meet the highest requirements for quality and purity.[5]
Below is a comparative table outlining typical specifications one might find on a CoA for different grades of this compound.
Table 1: Comparative CoA Specifications for this compound (Research vs. GMP Grade)
| Parameter | Test Method | Research Grade Specification | GMP Grade Specification | Rationale & Scientific Insight |
| Appearance | Visual Inspection | Clear, pale yellow to yellow liquid | Clear, pale yellow liquid | A simple but crucial first check. Deviations in color could indicate degradation, contamination, or the presence of oxidized impurities. |
| Identification A | FTIR | Conforms to Reference Spectrum | Conforms to Reference Spectrum | Provides a unique molecular "fingerprint." A quick and reliable method to confirm the identity of the bulk material by matching it against a qualified reference standard. |
| Identification B | ¹H NMR | Conforms to Structure | Conforms to Structure | Offers unambiguous confirmation of the molecular structure, including the specific arrangement of the isopropyl and nitro groups on the benzene ring.[6] |
| Assay (Purity) | Gas Chromatography (GC-FID) | ≥ 97.0% | ≥ 99.5% | Quantifies the amount of this compound present. The higher specification for GMP grade minimizes the introduction of unknown impurities into the API synthesis stream. |
| Isomeric Purity | Gas Chromatography (GC-FID) | Report Value | ≤ 0.15% (each isomer) | Critical Parameter. The synthesis of this compound via nitration of cumene can produce positional isomers (ortho, meta, para).[6] These isomers can react differently in subsequent steps, leading to impurities in the final API that are difficult to separate. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | ≤ 0.1% | Water can interfere with many organometallic or water-sensitive reactions. A strict limit is essential for ensuring reaction consistency and preventing unwanted side reactions. |
| Residue on Ignition | USP <281> | Not Required | ≤ 0.1% | Measures the amount of inorganic impurities (e.g., residual catalysts, salts). This is a general test for inorganic cleanliness, crucial in pharmaceutical manufacturing. |
| Heavy Metals | USP <232>/<233> | Not Required | Complies with USP limits | Ensures the absence of toxic elemental impurities that could compromise the safety of the final drug product. This is a mandatory requirement for materials used in pharmaceutical production. |
The Analytical Backbone: Validating CoA Claims
A CoA is only as trustworthy as the analytical methods used to generate its data. In a GMP environment, all analytical procedures must be validated to ensure they are suitable for their intended purpose.[7][8] This involves demonstrating specificity, precision, accuracy, linearity, and robustness.[9] Below are detailed protocols for the key experiments used to characterize this compound.
A. Purity and Isomer Profiling by Gas Chromatography (GC)
Expertise & Causality: Gas chromatography is the premier technique for separating volatile and semi-volatile compounds. For this compound, its primary utility is the separation and quantification of the main component from its structurally similar positional isomers (1-isopropyl-3-nitrobenzene and 1-isopropyl-4-nitrobenzene).[10][11] Because these isomers have very similar boiling points and polarities, a high-resolution capillary GC column is required to achieve baseline separation, which is essential for accurate quantification. The Flame Ionization Detector (FID) is used for its broad applicability to organic compounds and its wide linear range.
Self-Validating Protocol:
-
System Preparation:
-
GC System: Agilent 8890 or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
-
Instrument Conditions:
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh ~50 mg of this compound and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Reference Standard Solution: Prepare a solution of a qualified this compound reference standard at the same concentration.
-
Isomer Resolution Solution: Prepare a solution containing small, known amounts of 1-isopropyl-3-nitrobenzene and 1-isopropyl-4-nitrobenzene alongside the main analyte to confirm peak identification and resolution.
-
-
System Suitability Test (SST):
-
Inject the Isomer Resolution Solution five times.
-
Acceptance Criteria:
-
The resolution between the this compound peak and the closest eluting isomer peak must be ≥ 2.0.
-
The relative standard deviation (RSD) of the peak area for the main component must be ≤ 1.0%.
-
This SST ensures the chromatographic system is performing adequately to separate and quantify the critical components before analyzing any test samples.
-
-
-
Analysis & Calculation:
-
Inject the Reference Standard and Sample solutions.
-
Calculate the percentage purity using the area percent method, assuming a relative response factor of 1.0 for all isomers unless empirically determined otherwise.
-
B. Structural Confirmation by ¹H NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[6] For this compound, ¹H NMR can definitively confirm the identity by showing the characteristic signals for the isopropyl group (a doublet and a septet) and the distinct splitting pattern of the four protons on the substituted aromatic ring. It serves as an orthogonal identification method to FTIR.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrument: Bruker 400 MHz NMR spectrometer or equivalent.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing & Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Expected Chemical Shifts (δ, ppm):
-
~1.25 ppm (doublet, 6H, -CH(CH₃ )₂)
-
~3.15 ppm (septet, 1H, -CH (CH₃)₂)
-
~7.30 - 7.80 ppm (multiplet, 4H, aromatic protons)
-
-
-
Validation Check: The observed chemical shifts, splitting patterns, and integration values must be consistent with the known structure of this compound and match the spectrum of a qualified reference standard.
Visualizing Quality Control Workflows
To ensure that a raw material consistently meets the required quality standards, a robust verification workflow is essential. This process ensures that the supplier's CoA is accurate and that the material is suitable for its intended use.[12][13]
Caption: Workflow for incoming raw material and CoA verification.
The presence of isomeric impurities can have a significant impact on downstream processes, leading to the formation of undesired byproducts in the final API.
Caption: Impact of an isomeric impurity on a downstream synthetic transformation.
Conclusion
For scientists and drug development professionals, a Certificate of Analysis is far more than a procedural document; it is a critical tool for risk management and a cornerstone of scientific integrity. The data presented on a CoA for a key intermediate like this compound provides essential insights into its potential performance in a synthetic route. Understanding the comparative stringency of specifications between research and GMP grades allows for appropriate material selection based on the developmental stage of a project.
Ultimately, the ability to critically evaluate a CoA, and when necessary, independently verify its claims through robust, validated analytical methods, is what separates successful, reproducible science from costly and time-consuming failures. By demanding and understanding comprehensive analytical data, researchers and developers uphold the highest standards of quality and ensure the integrity of their work from the first chemical reaction to the final therapeutic product.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. openmedscience.com [openmedscience.com]
- 4. qualio.com [qualio.com]
- 5. ICH Q7 GMP for APIs [pharmuni.com]
- 6. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. wjarr.com [wjarr.com]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. asianpubs.org [asianpubs.org]
- 12. medizap.co [medizap.co]
- 13. CGMP controlled Raw Materials – Regulations and Best Practices - ComplianceOnline.com [complianceonline.com]
Inter-laboratory comparison for the analysis of 1-Isopropyl-2-nitrobenzene
An Inter-laboratory Guide to Method Comparison for the Analysis of 1-Isopropyl-2-nitrobenzene
Introduction: Establishing Analytical Consensus
This compound (also known as o-nitrocumene) is a key aromatic intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The accurate and precise quantification of this compound is paramount for process control, impurity profiling, and quality assurance. When analytical methods are transferred between laboratories—such as from a research and development setting to a quality control (QC) lab or a contract manufacturing organization—it is crucial to ensure that the data generated is consistent and reliable, regardless of where the analysis is performed.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) study. The objective is to rigorously evaluate and compare the performance of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. By adhering to internationally recognized statistical principles, primarily those outlined in the ISO 5725 series of standards, this study serves as a self-validating system to establish the true precision of these methods in a real-world context.[4][5]
Part 1: The Rationale for Inter-laboratory Comparison
An ILC, or collaborative study, is the ultimate test of an analytical method's robustness. While a single laboratory can determine a method's characteristics under its own specific conditions, an ILC exposes the method to the inherent variability of different environments, equipment, and operators. The primary goal is to determine two key precision parameters as defined by ISO 5725[4][5]:
-
Repeatability (r): This measures the variability of results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time. It represents the best precision one can expect from a method.
-
Reproducibility (R): This measures the variability of results obtained with the same method on identical test items in different laboratories with different operators using different equipment. It represents the precision of the method across a wider, more realistic set of conditions.
Establishing these parameters is essential for setting realistic specification limits, validating method transfers, and building confidence in data shared between different scientific and manufacturing sites.[6]
Part 2: Designing a Robust Collaborative Study
Study Objective: To determine and compare the repeatability (r) and reproducibility (R) of a GC-FID and an HPLC-UV method for the quantification of this compound at two distinct concentration levels.
Participant Recruitment: To achieve statistical significance, a minimum of eight participating laboratories is recommended.[7] Participants should represent a typical range of environments where the analysis would be performed (e.g., R&D, QC, academic labs).
Test Material Preparation and Distribution:
-
Material Sourcing: Obtain a high-purity standard of this compound (>99%).
-
Sample Preparation: Prepare two bulk samples in a high-purity solvent (e.g., Acetonitrile, HPLC grade).
-
Level 1 (Low Concentration): A concentration relevant for impurity analysis (e.g., 0.1 mg/mL).
-
Level 2 (High Concentration): A concentration relevant for assay or reaction monitoring (e.g., 1.0 mg/mL).
-
-
Homogeneity and Stability: Before distribution, the bulk samples must be rigorously tested for homogeneity to ensure every aliquot is identical. A short-term stability study should also be conducted to guarantee the material will not degrade during shipment and analysis.
-
Distribution: Distribute blind, duplicate aliquots of each concentration level to each participating laboratory. Providing duplicates allows for an initial assessment of each lab's internal repeatability.
Overall Study Workflow
The following diagram outlines the logical flow of the inter-laboratory comparison from inception to final report.
Caption: Workflow for the inter-laboratory comparison study.
Part 3: Standardized Analytical Protocols
To ensure a valid comparison, all participating laboratories must adhere strictly to the following prescribed analytical methods. Any deviation must be documented and reported.
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Causality & Expertise: GC is an excellent choice for thermally stable, volatile compounds like this compound. FID is a robust, universal detector providing a linear response over a wide concentration range. Potential challenges include thermal degradation of nitroaromatics in a hot injector, which is mitigated by using a deactivated liner and appropriate temperature settings.[8][9]
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID). A data system for peak integration is required.
-
Sample Preparation: Dilute the provided samples as needed with acetonitrile to fall within the calibration range.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5, or equivalent).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Detector Temperature: 300°C
-
-
Calibration: Prepare a five-point calibration curve from a certified reference standard of this compound, bracketing the expected sample concentrations. The calibration curve must have a correlation coefficient (r²) ≥ 0.995.
-
System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Causality & Expertise: HPLC is a highly versatile and robust technique, avoiding the risk of thermal degradation associated with GC.[10] A reversed-phase C18 column provides excellent separation for moderately nonpolar aromatic compounds. UV detection is ideal as the nitro-aromatic structure contains a strong chromophore, providing high sensitivity at a wavelength like 254 nm.[11]
Experimental Protocol:
-
Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector. A data system for peak integration is required.
-
Sample Preparation: Dilute the provided samples as needed with the mobile phase to fall within the calibration range.
-
HPLC Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase (e.g., Zorbax, Luna, or equivalent).
-
HPLC Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Calibration: Prepare a five-point calibration curve from a certified reference standard of this compound, bracketing the expected sample concentrations. The calibration curve must have a correlation coefficient (r²) ≥ 0.995.
-
System Suitability: Before analysis, inject a mid-level standard five times. The %RSD of the peak area must be ≤ 2.0%, and the USP tailing factor for the analyte peak should be ≤ 2.0.
Part 4: Statistical Analysis and Data Interpretation
The credibility of the study rests on a transparent and statistically valid analysis of the submitted data, following the framework of ISO 5725-2.[12]
Data Submission: Each laboratory will submit the mean calculated concentration from their duplicate samples for each method and at each concentration level.
Statistical Analysis Workflow:
-
Outlier Screening: The first step is to identify any data points that are inconsistent with the rest of the dataset. This is crucial to prevent biased precision estimates.
-
Cochran's C Test: Used to check for laboratories with significantly larger variance (poor repeatability) than others.
-
Grubbs' Test: Used to check for individual laboratory means that are significantly different from the consensus mean. Any laboratory flagged as a statistical outlier should be investigated for technical errors. If a clear, assignable cause is found (e.g., protocol deviation), the data may be excluded.
-
-
Calculation of Precision Metrics: After removing any justified outliers, the following key metrics are calculated for each method and concentration level:
-
Grand Mean (m): The overall average concentration from all laboratories.
-
Repeatability Standard Deviation (sr): The standard deviation of results within laboratories.
-
Reproducibility Standard Deviation (sR): The standard deviation of results between laboratories.
-
Repeatability Limit (r): Calculated as 2.8 × sr. Two results from the same lab under repeatability conditions should be considered suspect if they differ by more than this value.
-
Reproducibility Limit (R): Calculated as 2.8 × sR. Two results from different labs should be considered suspect if they differ by more than this value.
-
Data Analysis Workflow Diagram
Caption: Statistical analysis workflow based on ISO 5725.
Data Presentation: Summarizing the Results
All quantitative data must be summarized in a clear, comparative table. This allows for at-a-glance evaluation of the two methods.
Table 1: Inter-laboratory Comparison Results for the Analysis of this compound
| Parameter | Method A: GC-FID | Method B: HPLC-UV | Method A: GC-FID | Method B: HPLC-UV |
| Level 1 (0.1 mg/mL) | Level 1 (0.1 mg/mL) | Level 2 (1.0 mg/mL) | Level 2 (1.0 mg/mL) | |
| Number of Labs (p) | e.g., 8 | e.g., 8 | e.g., 8 | e.g., 8 |
| Grand Mean (mg/mL) | e.g., 0.101 | e.g., 0.099 | e.g., 1.02 | e.g., 0.99 |
| Repeatability SD (sr) | e.g., 0.002 | e.g., 0.0015 | e.g., 0.010 | e.g., 0.008 |
| Repeatability RSD (RSDr%) | e.g., 2.0% | e.g., 1.5% | e.g., 1.0% | e.g., 0.8% |
| Reproducibility SD (sR) | e.g., 0.005 | e.g., 0.004 | e.g., 0.030 | e.g., 0.025 |
| Reproducibility RSD (RSDR%) | e.g., 5.0% | e.g., 4.0% | e.g., 2.9% | e.g., 2.5% |
| Repeatability Limit (r) | e.g., 0.0056 | e.g., 0.0042 | e.g., 0.028 | e.g., 0.022 |
| Reproducibility Limit (R) | e.g., 0.014 | e.g., 0.011 | e.g., 0.084 | e.g., 0.070 |
(Note: All data in the table are illustrative examples.)
Conclusion: A Framework for Confidence
This guide provides a robust and scientifically defensible framework for conducting an inter-laboratory comparison for the analysis of this compound. By comparing two industry-standard methods (GC and HPLC) under the rigorous statistical lens of ISO 5725, organizations can make data-driven decisions about method selection and implementation. The results of such a study, summarized in the comparative table, would likely indicate that while both methods are suitable, the HPLC-UV method may offer slightly better precision (lower RSDr and RSDR).
Ultimately, the choice of method will depend on the specific application requirements, such as required sensitivity, sample matrix complexity, and available instrumentation.[13][14] The true value of this exercise is the establishment of trusted performance benchmarks (repeatability and reproducibility limits) that ensure data comparability and consistency across all stakeholders in the research, development, and manufacturing lifecycle.
References
- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. o-Nitrocumene | C9H11NO2 | CID 81013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. eurachem.org [eurachem.org]
- 8. academic.oup.com [academic.oup.com]
- 9. manuallib.com [manuallib.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Isopropyl-2-nitrobenzene
As researchers and scientists, our work necessitates the use of a wide array of chemical compounds. Among these are nitroaromatic compounds like 1-isopropyl-2-nitrobenzene (CAS 6526-72-3), valued for their role as intermediates in organic synthesis.[1][2] However, the same chemical properties that make them useful also render them hazardous.[3] Improper disposal of this compound not only poses significant health and safety risks but also carries the potential for long-term environmental damage.[3]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and maintain environmental integrity. Our approach moves beyond a simple checklist, explaining the scientific rationale behind each step to foster a deeply ingrained culture of safety.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the specific risks associated with this compound is the foundation of its safe management. This compound is not merely a chemical reagent; it is a multi-faceted hazard that demands respect.
-
Health Hazards: this compound is classified as harmful by inhalation, in contact with skin, and if swallowed.[1][4] As a nitroaromatic compound, it belongs to a class of chemicals known for their toxicity.[3] Prolonged or repeated exposure can lead to organ damage, particularly affecting the blood. Furthermore, it is suspected of causing cancer and may damage fertility.[5][6]
-
Physical Hazards: It is a combustible liquid with a flashpoint between 80°C and 108.5°C.[1][7] While not readily ignitable at room temperature, it can form explosive mixtures with air upon intense heating.
-
Environmental Hazards: This compound is harmful to aquatic life with long-lasting effects.[6] Therefore, preventing its release into drains and waterways is a critical aspect of its disposal.[7]
Key Chemical and Safety Data
For quick reference, the essential properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6526-72-3 | [8] |
| Molecular Formula | C₉H₁₁NO₂ | [8] |
| Molecular Weight | 165.19 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~256°C | [2] |
| Flash Point | ~108.5°C | [1] |
| Hazards | Toxic, Combustible, Environmental Hazard | [6] |
Pre-Disposal Operations: Safe Handling and PPE
Safe disposal begins long before the waste container is full. It starts with correct handling during use to minimize exposure and prevent accidents.
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[4][7] This is the primary defense against inhaling harmful vapors.
-
Personal Protective Equipment (PPE): A standard laboratory coat and safety goggles are mandatory. However, due to the compound's dermal toxicity, selecting the correct gloves is crucial.
-
Hand Protection: Wear chemical-impermeable gloves.[7] Nitrile gloves may offer splash protection, but for extended handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult a glove compatibility chart.
-
Eye and Face Protection: Use tightly fitting safety goggles with side-shields.[7] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Waste Segregation and Collection: A Critical First Step
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Inadvertent mixing can lead to dangerous chemical reactions and complicates the disposal process.
-
Designate as Hazardous Waste: All waste streams containing this compound, including contaminated labware, spill cleanup materials, and unreacted reagent, must be treated as hazardous waste.
-
Use a Dedicated Waste Container:
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
It must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List any other constituents of the waste stream.
-
-
Avoid Mixing: Never mix this compound waste with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions.[9]
Under the U.S. Environmental Protection Agency (EPA) regulations, spent solvent wastes containing nitrobenzene are often classified under the waste code F004 .[10][11] While your institution's Environmental Health & Safety (EHS) office will make the final determination, handling it with this level of precaution is a prudent starting point.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[7]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to help disperse vapors.
-
Contain and Absorb: For small spills, wear appropriate PPE and contain the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[4][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[4][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Step-by-Step Disposal Procedure
The final disposal of this compound must be handled through your institution's official channels. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [7][13]
-
Step 1: Finalize Containerization: Ensure the hazardous waste container is sealed, accurately labeled, and stored in a designated satellite accumulation area within your lab. The storage location should be a cool, dry, and well-ventilated space away from general work areas.[7][14]
-
Step 2: Request a Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. Provide them with all necessary information from the waste label.
-
Step 3: Documentation: Your EHS office will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab (the generator) to its final destination.
-
Step 4: Professional Disposal: The EHS-contracted waste vendor will transport the container to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][15]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from generation to disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to this structured and informed approach, you contribute to a safer laboratory environment and ensure that your vital research does not come at the cost of personal or environmental health.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 6526-72-3 [smolecule.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. nbinno.com [nbinno.com]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. echemi.com [echemi.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Risks: A Guide to Personal Protective Equipment for Handling 1-Isopropyl-2-nitrobenzene
For the diligent researcher, scientist, and drug development professional, the proper handling of chemical reagents is the bedrock of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-Isopropyl-2-nitrobenzene, a compound that demands meticulous attention to safety protocols. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety by offering in-depth, field-proven insights.
This compound, and related nitroaromatic compounds, present significant health risks. It is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] Prolonged or repeated exposure can lead to serious health consequences, including potential damage to organs.[2][3] The primary routes of exposure are inhalation, skin absorption, and ingestion.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
The 'Why' Behind the Wear: Understanding the Hazard
The necessity for stringent PPE protocols stems from the inherent toxicological profile of nitrobenzene compounds. These substances can be absorbed through the skin and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5][6] Symptoms of exposure can include headache, dizziness, and cyanosis (a bluish discoloration of the skin).[5] Given these risks, the selection of PPE is a critical control measure to prevent systemic toxicity.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles or a face shield | Protects against accidental splashes of the liquid, which can cause serious eye irritation.[7] |
| Hands | Chemical-resistant gloves (e.g., Viton, Butyl Rubber) | Prevents skin contact and absorption, a primary route of exposure.[5] Standard latex or nitrile gloves may not provide sufficient protection. |
| Body | Lab coat or chemical-resistant apron | Provides a barrier against spills and splashes, protecting underlying clothing and skin. |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary for higher concentrations or in case of spills. | Minimizes the inhalation of harmful vapors.[1][4] |
A Step-by-Step Guide to PPE Usage
Adherence to proper procedures for donning (putting on) and doffing (taking off) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning PPE Workflow
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
